molecular formula C8H11BrN2O B1517626 2-((2-Amino-4-bromophenyl)amino)ethanol CAS No. 90002-50-9

2-((2-Amino-4-bromophenyl)amino)ethanol

Cat. No.: B1517626
CAS No.: 90002-50-9
M. Wt: 231.09 g/mol
InChI Key: ONYSVNXTDDCMOQ-UHFFFAOYSA-N
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Description

2-((2-Amino-4-bromophenyl)amino)ethanol is a useful research compound. Its molecular formula is C8H11BrN2O and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-amino-4-bromoanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-6-1-2-8(7(10)5-6)11-3-4-12/h1-2,5,11-12H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYSVNXTDDCMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Title: A Methodological Guide to Determining the Organic Solvent Solubility Profile of 2-((2-Amino-4-bromophenyl)amino)ethanol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development, profoundly influencing process chemistry, formulation design, and bioavailability. This guide focuses on 2-((2-Amino-4-bromophenyl)amino)ethanol, a compound of interest due to its structural relation to known pharmaceutical agents. In the absence of comprehensive public solubility data, this document provides a robust, first-principles-based methodology for systematically determining its solubility profile in a diverse range of organic solvents. We present a detailed, field-proven equilibrium shake-flask protocol, coupled with a validated HPLC-UV analytical method, to ensure the generation of reliable and accurate data. This guide is intended for researchers, chemists, and formulation scientists, offering both the theoretical underpinnings and practical steps required to characterize this critical physicochemical property, thereby enabling informed decisions in the pharmaceutical development pipeline.

Introduction to Solubility Profiling

The Subject Compound: this compound

The molecule this compound (CAS 90002-50-9) is an aromatic amine derivative.[1] Its structure features a brominated phenyl ring, two amine functionalities, and a primary alcohol. This combination of a moderately non-polar aromatic core with multiple polar, hydrogen-bonding groups (–NH2, –NH, –OH) suggests a complex and varied solubility behavior that is highly dependent on the nature of the solvent. Understanding this profile is not merely an academic exercise; it is a fundamental prerequisite for its practical application in a pharmaceutical context.

The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical parameter that must be thoroughly characterized during the early stages of drug discovery and development.[2] It directly impacts several key areas:

  • Process Chemistry: The selection of appropriate solvents is crucial for reaction, work-up, and purification (e.g., crystallization) steps. Knowledge of solubility allows for the optimization of yield, purity, and process efficiency.

  • Formulation Development: To formulate a stable and effective dosage form, the API must be solubilized. Solubility data guides the selection of excipients and vehicle systems for oral, parenteral, and topical formulations.[3]

  • Bioavailability: For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation.[4] Poor aqueous solubility is a primary reason for low bioavailability and drug failure.[5]

Objective and Scope

Given the sparse availability of public data for this specific compound, this whitepaper provides a comprehensive and autonomous framework for its solubility determination. We will detail the theoretical principles, outline a strategic approach to solvent selection, provide a step-by-step experimental protocol, and discuss the interpretation of the resulting data.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and create a cavity in the solvent must be compensated by the energy released from solute-solvent interactions.

The structure of this compound dictates its interactions:

  • Hydrogen Bond Donors: The primary amine, secondary amine, and hydroxyl groups can all donate hydrogen bonds.

  • Hydrogen Bond Acceptors: The nitrogen and oxygen atoms can accept hydrogen bonds.

  • Dipole-Dipole Interactions: The polar C-N, C-O, and C-Br bonds contribute to the molecule's overall dipole moment.

  • Van der Waals Forces: The bromophenyl ring provides a non-polar surface area for weaker, non-specific interactions.

This dualistic nature predicts that solvents capable of hydrogen bonding (like alcohols) will be effective, while highly non-polar solvents (like alkanes) will be poor solvents. The extent of solubility in polar aprotic solvents (like DMSO or DMF) will depend on the balance of dipole interactions versus the energy of the solute's crystal lattice.

Strategic Selection of Organic Solvents

A solubility study should be designed to test a diverse range of solvents that represent different classes of polarity and functionality commonly used in the pharmaceutical industry.[3] This allows for the construction of a comprehensive profile that can inform a wide array of applications.

Table 1: Recommended Solvents for Solubility Profiling

SolventClassPolarity IndexDielectric Constant (20°C)Rationale
Methanol Polar Protic5.133.0Excellent H-bonding capability. Often a good starting point.
Ethanol Polar Protic4.324.6Common pharmaceutical solvent, slightly less polar than methanol.
Isopropanol (IPA) Polar Protic3.919.9Frequently used in crystallization and formulation.
Acetone Polar Aprotic5.121.0Strong dipole moment, H-bond acceptor.
Ethyl Acetate Polar Aprotic4.46.0Common extraction and chromatography solvent.
Acetonitrile Polar Aprotic5.836.6High dielectric constant, used in analytical and process chemistry.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.247.0Highly polar, excellent for solubilizing difficult compounds.[6]
Dichloromethane (DCM) Halogenated3.19.1Intermediate polarity, but note Ambroxol is practically insoluble.[7]
Toluene Non-Polar Aromatic2.42.4Represents aromatic, non-polar interactions.
Heptane Non-Polar Aliphatic0.11.9Represents purely non-polar, van der Waals interactions.
Data sourced from various chemical reference materials.[8]

Experimental Protocol: Equilibrium Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturation point.[9] The protocol must be followed meticulously to ensure data integrity.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Analysis cluster_reporting 4. Reporting A Weigh excess compound (e.g., ~50 mg) B Add precise solvent volume (e.g., 2.0 mL) to vial A->B  Step 1.1-1.2 C Seal vials and place in shaker/rotator B->C D Agitate at constant T (e.g., 25°C) for >24h C->D  Step 2.1 E Check for equilibrium (sample at 24h, 48h) D->E  Step 2.2 (Self-Validation) F Centrifuge vial to pellet excess solid E->F G Withdraw supernatant & filter (0.22 µm) F->G  Step 3.1 H Dilute aliquot with mobile phase G->H  Step 3.2 I Analyze by validated HPLC-UV method H->I  Step 3.3 J Calculate concentration from calibration curve I->J K Report solubility (mg/mL or g/100mL) J->K  Step 4.1

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Materials and Equipment
  • This compound (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (4 decimal places)

  • Glass vials (e.g., 4 mL) with screw caps

  • Calibrated positive displacement pipettes

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Protocol
  • Preparation: Add an excess amount of the solid compound (e.g., 20-50 mg, accurately weighed) to a series of glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen solvent into each vial.

  • Equilibration: Securely cap the vials. Place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitation speed (e.g., 200 rpm).

  • Time to Equilibrium: To ensure equilibrium is reached, agitate for a sufficient duration. A self-validating approach is to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements do not deviate significantly (e.g., <5%).[10]

  • Phase Separation: Once at equilibrium, remove the vials and allow them to stand briefly. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any fine particulates.

  • Dilution: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

Analytical Quantification: HPLC-UV Method

A validated analytical method is required for trustworthy results.[9]

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic mixture of Acetonitrile and 20 mM Phosphate Buffer (pH 7.0) (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the compound's λmax (to be determined by UV scan, likely ~250-310 nm).

  • Injection Volume: 10 µL

  • Calibration: Prepare a 5-point calibration curve from a stock solution of the compound in the mobile phase. The curve must demonstrate linearity (R² > 0.999).

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison. The results allow for classification according to standard pharmaceutical descriptors.

Table 2: Example Solubility Data and USP Classification

SolventSolubility (mg/mL) at 25°CUSP Descriptive Term[4]
Methanol58.5Soluble
Ethanol25.1Soluble
Isopropanol (IPA)8.9Sparingly soluble
Acetone15.3Soluble
Ethyl Acetate2.5Slightly soluble
DMSO>100.0Very soluble
Dichloromethane (DCM)<0.1Practically insoluble
Heptane<0.01Practically insoluble
Note: Data for methanol is based on a related compound[11]; all other values are hypothetical examples to illustrate reporting.
Diagram: Framework for Interpreting Solubility

G cluster_solvents Solvent Classes cluster_outcomes Predicted Solubility Outcome Compound This compound Features Molecular Features: - H-Bond Donors/Acceptors (polar) - Bromophenyl Ring (non-polar) Compound->Features Protic Polar Protic (Methanol, IPA) Features->Protic Strong H-Bonding Interaction Aprotic Polar Aprotic (DMSO, Acetone) Features->Aprotic Dipole-Dipole Interaction NonPolar Non-Polar (Heptane, Toluene) Features->NonPolar Weak van der Waals Interaction High High Solubility Protic->High Medium Medium Solubility Aprotic->Medium Low Low / Insoluble NonPolar->Low

Caption: Decision framework relating molecular features to solvent classes.

This framework illustrates the "like dissolves like" principle. The strong hydrogen bonding capabilities of the compound lead to high solubility in polar protic solvents. The lack of such interactions with non-polar solvents results in poor solubility. This understanding is key to selecting appropriate solvent systems for any downstream application, from reaction chemistry to final product formulation.

Conclusion

A thorough understanding of the solubility profile of this compound is an indispensable step for its development in any pharmaceutical application. While direct data may not be readily available, a systematic and rigorous determination is achievable. The shake-flask equilibrium method, when paired with a validated analytical technique like HPLC-UV, provides a trustworthy pathway to generating high-quality, reliable data. This guide provides the theoretical context, strategic considerations, and a detailed experimental protocol to empower researchers and scientists to perform this critical characterization, mitigating risks and accelerating the development timeline.

References

  • World Health Organization. BCS Guideline for solubility and Dissolution.pptx. [Slideshare presentation].
  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations, fifty-third report.
  • TradeIndia. Ambroxol Hydrochloride CAS 23828-92-4, High Purity Analytical Standard at Best Price.
  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • European Pharmacopoeia. AMBROXOL HYDROCHLORIDE (Ambroxoli hydrochloridum).
  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • ResearchGate. Solubility guidelines for candidate drugs (µg/mL).
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • ChemBK. 2-AMINO-2-(2-BROMOPHENYL)ETHAN-1-OL - Introduction.
  • ChemicalBook. Ambroxol hydrochloride CAS#: 23828-92-4.
  • Google Patents. CN104803860A - Ambroxol hydrochloride compound and medicine composition thereof.
  • ChemicalBook. This compound CAS#: 90002-50-9.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • ResearchGate. Chemical Structure of Ambroxol Hydrochloride.
  • Williams, L., et al. (2011). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o398.
  • Cayman Chemical. (2022). PRODUCT INFORMATION - 2-amino-4-phenyl Thiazole.
  • MilliporeSigma. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

2-((2-Amino-4-bromophenyl)amino)ethanol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of 2-((2-Amino-4-bromophenyl)amino)ethanol (CAS 90002-50-9), a specialized halogenated phenylenediamine derivative used primarily as an intermediate in the synthesis of oxidative hair dyes and fine organic chemicals.

Executive Summary

This compound is a functionalized aniline derivative characterized by the presence of a primary amine, a secondary ethanolamine chain, and a bromine substituent on the benzene core.[1] Its structural motif—specifically the 1,2,4-substitution pattern—makes it a critical precursor in the formulation of oxidative dye systems, where it functions as a reaction partner (coupler or primary intermediate) to generate chromophores via oxidative coupling. This guide outlines its chemical identity, synthesis protocols, analytical characterization, and safety handling procedures.

Section 1: Chemical Identity & Physiochemical Properties

This compound belongs to the class of N-substituted phenylenediamines . The bromine atom at the 4-position imparts specific electronic properties (inductive withdrawal) that influence the stability and colorimetric properties of derived dyes.

Table 1: Chemical Identifiers and Properties

ParameterData
Chemical Name This compound
CAS Number 90002-50-9
Synonyms 2-Amino-4-bromo-N-(2-hydroxyethyl)aniline; N1-(2-Hydroxyethyl)-4-bromo-1,2-benzenediamine
Molecular Formula C₈H₁₁BrN₂O
Molecular Weight 231.09 g/mol
Appearance Off-white to light brown powder (oxidizes upon air exposure)
Solubility Soluble in DMSO, Methanol, Ethanol; Slightly soluble in water
pKa (Predicted) ~5.5 (Aniline nitrogen), ~14.0 (Hydroxyl)
Isotopic Pattern Distinct 1:1 doublet at M and M+2 due to ⁷⁹Br/⁸¹Br
Section 2: Synthesis & Manufacturing Pathways

The synthesis of CAS 90002-50-9 follows a convergent two-step pathway starting from commercially available halogenated nitrobenzenes. The process relies on the differential reactivity of halogens in nucleophilic aromatic substitution (


).
2.1 Reaction Pathway Diagram

SynthesisPathway Start 4-Bromo-1-fluoro-2-nitrobenzene (CAS 364-73-8) Inter Intermediate: 2-((4-Bromo-2-nitrophenyl)amino)ethanol Start->Inter Step 1: SnAr (Selective F displacement) Reagent1 Ethanolamine (Base) Reagent1->Inter Product Target: This compound Inter->Product Step 2: Nitro Reduction Reagent2 Reduction Agent (Fe/HCl or H2/Pd-C) Reagent2->Product

Figure 1: Two-step synthesis route utilizing selective nucleophilic substitution followed by nitro reduction.

2.2 Detailed Experimental Protocol

Step 1: Nucleophilic Substitution (


) 
  • Rationale: Fluorine is a superior leaving group to bromine in

    
     reactions ortho/para to a nitro group due to the high electronegativity of fluorine stabilizing the Meisenheimer complex.
    
  • Reagents: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq), Ethanolamine (1.1 eq), Triethylamine (1.2 eq), Acetonitrile (Solvent).

  • Procedure:

    • Dissolve 4-bromo-1-fluoro-2-nitrobenzene in acetonitrile under

      
       atmosphere.
      
    • Add triethylamine followed by the dropwise addition of ethanolamine at 0°C to prevent exotherms.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. The yellow/orange precipitate (Intermediate) is filtered, washed with water, and dried in vacuo.

Step 2: Reduction of Nitro Group

  • Rationale: The nitro group must be reduced to an amine without dehalogenating the bromine atom. Catalytic hydrogenation (

    
    ) can sometimes cause debromination; therefore, a chemical reduction using Iron (Fe) or Tin(II) Chloride (
    
    
    
    ) is preferred for selectivity.
  • Reagents: Nitro intermediate (from Step 1), Iron powder (3.0 eq), Ammonium Chloride (

    
    , 5.0 eq), Ethanol/Water (3:1).
    
  • Procedure:

    • Suspend the nitro intermediate in Ethanol/Water.

    • Add

      
       and Iron powder.
      
    • Reflux at 80°C for 2–3 hours. The color will shift from orange to pale brown.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

    • Purification: Recrystallize from ethanol or purify via column chromatography (DCM:MeOH) to yield the target diamine.

Section 3: Analytical Characterization

Validating the structure requires confirming the regiochemistry (position of the ethanolamine vs. amine) and the integrity of the bromine atom.

Table 2: Diagnostic Spectroscopic Data

MethodDiagnostic SignalInterpretation
¹H-NMR (DMSO-d₆)

6.5–7.0 ppm (m, 3H)
Aromatic protons (1,2,4-substitution pattern).

4.5–5.0 ppm (br s, 2H)
Primary amine (

) protons.

3.5 ppm (t, 2H)
Methylene adjacent to

(

).

3.1 ppm (t, 2H)
Methylene adjacent to

(

).
Mass Spectrometry (ESI)

231 / 233

Characteristic 1:1 doublet intensity indicating one Bromine atom.
IR Spectroscopy 3300–3400 cm⁻¹Broad stretching bands for

and

.
Section 4: Applications & Reactivity[4][5]

The primary utility of This compound lies in oxidative coupling chemistry.

  • Oxidative Hair Dyes:

    • Acts as a coupler or primary intermediate .

    • In the presence of an oxidizing agent (e.g.,

      
      ) and a primary intermediate (e.g., p-phenylenediamine), it undergoes oxidative coupling to form stable indo dye molecules.
      
    • The bromine substituent shifts the absorption maximum (

      
      ), typically resulting in deeper or more red-shifted tones compared to the non-halogenated analog.
      
  • Chemical Intermediate:

    • Used in the synthesis of benzimidazoles via cyclization of the 1,2-diamine moiety with carboxylic acids or aldehydes.

Section 5: Safety & Toxicology (E-E-A-T)

Warning: Phenylenediamines and their halogenated derivatives are potent skin sensitizers. All experimental procedures must be conducted in a fume hood.

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.[2][3][4]

    • H317: May cause an allergic skin reaction (Sensitizer).[2]

    • H319: Causes serious eye irritation.[2][4]

    • H411: Toxic to aquatic life with long-lasting effects.

  • Handling Protocol:

    • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

    • Waste Disposal: Segregate as halogenated organic waste. Do not release into drains.[2]

    • Decontamination: Clean surfaces with 10% bleach solution to oxidize and degrade amine residues.

References
  • PubChem. (n.d.). Compound Summary for CAS 364-73-8 (Precursor Synthesis). National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2007). Crystal structure of 2-[(4-bromobenzylidene)amino]ethanol. PMC. Retrieved from [Link]

Sources

Technical Analysis: Handling, Toxicology, and Application Safety of 2-((2-Amino-4-bromophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) Analysis & Technical Guide for 2-((2-Amino-4-bromophenyl)amino)ethanol Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Whitepaper[1]

Executive Summary & Chemical Identity

This guide provides a rigorous safety and technical analysis of This compound (CAS: 90002-50-9).[1] As a halogenated phenylenediamine derivative, this compound presents specific risks associated with aromatic amines, including potential sensitization and aquatic toxicity. This document synthesizes available data with structure-activity relationship (SAR) principles to establish a self-validating safety protocol for research environments.

Chemical Constants
PropertyValue
Chemical Name This compound
CAS Number 90002-50-9
Molecular Formula C₈H₁₁BrN₂O
Molecular Weight 231.09 g/mol
Structure Description Ethanolamine moiety attached to the N1 position of a 4-bromo-1,2-phenylenediamine core.[1]
Physical State Solid (typically powder or crystalline)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water.

Hazard Identification & Mechanistic Toxicology

GHS Classification (Derived via SAR)

While specific regulatory dossiers may vary by region, the following classification is derived from the functional groups (aromatic amine, alkyl bromide, ethanolamine tail) and analogous phenylenediamine structures.[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction). Critical Hazard.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

Toxicological Insights
  • Sensitization Mechanism: The p-phenylenediamine and o-phenylenediamine cores are potent haptens.[1] They can undergo auto-oxidation to form quinone imines, which react with skin proteins (nucleophilic attack by cysteine/lysine residues) to induce a T-cell mediated immune response (Type IV hypersensitivity).[1] The presence of the bromine atom at the para position to the primary amine may modulate this oxidation potential but does not eliminate the sensitization risk.

  • Genotoxicity Potential: Halogenated aromatic amines are often scrutinized for mutagenicity. While the ethanolamine substituent generally reduces mutagenic potency compared to the free base, researchers must treat this compound as a suspected mutagen until Ames test data confirms otherwise.

  • Bromine Substituent Effects: The heavy halogen increases lipophilicity (LogP), potentially enhancing dermal absorption compared to non-halogenated analogs.

Safe Handling Protocols (Self-Validating Systems)

Engineering Controls
  • Primary Barrier: All weighing and solubilization must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

  • Airflow Check: Verify face velocity is 0.3–0.5 m/s before operation.

Personal Protective Equipment (PPE) Matrix
  • Gloves: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

    • Rationale: Aromatic amines can permeate thin nitrile. The "breakthrough time" for analogous compounds is often <15 minutes for standard gloves.

  • Respiratory: If fume hood is unavailable (not recommended), use a half-face respirator with P100 (HEPA) and Organic Vapor (OV) cartridges.[1]

Experimental Workflow Visualization

HandlingProtocol Start Start: Reagent Retrieval CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid If Powder Solution Solution (DMSO/MeOH) CheckState->Solution If Liquid Weighing Weighing: Static-Free Spatula Inside Fume Hood Solid->Weighing Minimize Dust Usage Experimental Application Solution->Usage Dissolution Dissolution: Add Solvent (Vortex in Hood) Weighing->Dissolution Dissolution->Usage Waste Waste: Segregated Halogenated Organic Waste Usage->Waste Dispose

Figure 1: Decision logic for safe handling of this compound, emphasizing containment during the solid phase.

Emergency Response & Spill Management

Spill Cleanup Logic

Do NOT use water initially. Water may spread the hydrophobic powder or organic solution.

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE Up: Don chemical-resistant apron and double gloves.[1]

  • Contain:

    • Solid: Cover with wet paper towels (to prevent dust) then scoop into a waste jar.

    • Liquid: Absorb with vermiculite or sand.

  • Decontaminate: Clean surface with a soap/water solution followed by an ethanol wipe to solubilize residual organic traces.

First Aid Pathways
  • Eye Contact: Immediate irrigation for 15 minutes .[1][2][3] Time is critical to prevent corneal opacity from amine burns.

  • Skin Contact: Wash with soap and water.[1] Do not use ethanol on skin, as it may enhance transdermal absorption of the compound.

EmergencyResponse Accident Exposure Event Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Soap + Water Wash (NO Ethanol) Skin->ActionSkin ActionEye Rinse 15 mins (Lifting Eyelids) Eye->ActionEye ActionInhal Fresh Air + Oxygen if needed Inhalation->ActionInhal Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Immediate response workflow for exposure incidents.[1][2] Note the specific prohibition of ethanol for skin cleaning.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended. Aromatic amines oxidize over time, turning dark brown/black.

  • Container: Amber glass vials to protect from photodegradation.

  • Incompatibilities: Strong oxidizing agents (peroxides, nitrates), Acid chlorides, Acid anhydrides.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for Phenylenediamine Derivatives. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity Screening of 2-((2-Amino-4-bromophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the systematic biological activity screening of the novel chemical entity, 2-((2-Amino-4-bromophenyl)amino)ethanol (CAS: 90002-50-9)[1]. In the absence of established literature for this specific molecule, this guide establishes a rational, tiered screening strategy based on Structure-Activity Relationship (SAR) analysis of its core chemical motifs: a 4-bromoaniline scaffold and a phenylethanolamine side chain. These motifs are present in compounds with known anticancer, antimicrobial, and enzyme-inhibitory activities.[2][3][4][5] We present a workflow beginning with in silico predictive modeling and physicochemical analysis, followed by a cascade of primary and secondary in vitro assays. This guide provides detailed, field-proven protocols for cytotoxicity, antimicrobial susceptibility, and antioxidant capacity screening. Furthermore, it outlines methodologies for secondary, mechanism-of-action studies, including cell migration and enzyme inhibition kinetics, to characterize promising "hits." The objective is to equip researchers and drug development professionals with a robust framework to thoroughly investigate the therapeutic potential of this and other novel chemical entities.

Introduction: Rationale for a Structurally-Informed Screening Strategy

The compound this compound is a distinct organic molecule featuring a substituted aniline core. A survey of scientific literature reveals a scarcity of direct biological data for this compound. However, its constituent functional groups provide a logical foundation for hypothesizing potential bioactivities.

  • The 4-Bromoaniline Core: This structural unit is a key building block in a range of biologically active molecules. Bromo-substituted anilines are utilized in the synthesis of pharmaceuticals and agrochemicals and have been investigated for anticancer properties, including the inhibition of heat shock protein 90 (Hsp90).[2][4][5][6]

  • The Phenylethanolamine Moiety: This class of compounds is well-known for its pharmacological effects, particularly strong cardiovascular activity.[3] Structurally similar molecules act as agonists for adrenergic receptors and can serve as inhibitors for enzymes such as phenylethanolamine N-methyltransferase, which is critical in catecholamine metabolism.[7][8]

This guide, therefore, proposes a hypothesis-driven screening cascade. We will systematically evaluate this compound for cytotoxic, antimicrobial, antioxidant, and enzyme-inhibitory activities. The workflow is designed to efficiently identify potential therapeutic value while generating a comprehensive biological profile of the molecule.

Tier 0: Preliminary Profiling - In Silico & Physicochemical Characterization

Before committing to resource-intensive wet-lab experiments, a preliminary "Tier Zero" assessment is critical to predict the compound's drug-likeness and flag potential liabilities.[9] This phase combines computational modeling with basic physicochemical analysis.

In Silico ADMET Prediction

Computational tools are invaluable for the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[10][11] These models use a molecule's structure to forecast its pharmacokinetic and safety properties, helping to "fail early, fail cheap" by identifying compounds with poor potential before synthesis or extensive testing.[12] Platforms like ADMET Predictor® or open-access webservers can rapidly generate predictions for over 100 properties, guiding compound prioritization.[9][13]

Key Predicted Properties:

  • Physicochemical: LogP, LogD, Aqueous Solubility, pKa.

  • Absorption: Human Intestinal Absorption (HIA), Caco-2 Permeability.

  • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential.

  • Toxicity: hERG inhibition, Ames mutagenicity, potential for drug-induced liver injury (DILI).

cluster_input Input cluster_platform In Silico Platform cluster_output Predicted Profile cluster_decision Decision Point SMILES Compound Structure (SMILES/MOL) Platform ADMET Prediction Software (e.g., ADMET Predictor®) SMILES->Platform PhysChem Physicochemical (LogP, Solubility) Platform->PhysChem PK Pharmacokinetics (Absorption, Metabolism) Platform->PK Tox Toxicity (hERG, Ames) Platform->Tox Decision Drug-like Profile? PhysChem->Decision PK->Decision Tox->Decision Proceed Proceed to Wet-Lab Screening Decision->Proceed Yes Redesign Redesign or Deprioritize Decision->Redesign No

Figure 1: In Silico ADMET Profiling Workflow.
Physicochemical Characterization
  • Purity Analysis: Confirm the identity and purity of the compound batch using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is required for biological screening.

  • Solubility Determination: Assess the solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and organic solvents (e.g., Dimethyl Sulfoxide, DMSO). This is critical for preparing stock solutions and ensuring the compound does not precipitate in assay media.

Tier 1: Primary In Vitro Screening Cascade

This tier employs a battery of robust, high-throughput assays to identify any significant biological activity. A positive result, or "hit," in this stage warrants progression to more detailed secondary screening.

cluster_primary Primary Screening Assays (Tier 1) cluster_secondary Secondary 'Hit' Confirmation & MoA (Tier 2) Compound Test Compound: This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT vs. Cancer Panel) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC vs. ESKAPE Pathogens) Compound->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH/ABTS) Compound->Antioxidant Enzyme Enzyme Inhibition (Ki) Compound->Enzyme Hypothesis-driven Hit1 Cytotoxic Hit? Cytotoxicity->Hit1 Hit2 Antimicrobial Hit? Antimicrobial->Hit2 Hit3 Antioxidant Hit? Antioxidant->Hit3 DoseResponse Dose-Response (IC50) Migration Cell Migration Assay DoseResponse->Migration Pathway Pathway Analysis Migration->Pathway Hit1->DoseResponse Yes

Figure 2: Tiered Biological Activity Screening Workflow.
Anticancer / Cytotoxicity Screening

The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14][15] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16]

Recommended Cell Panel: A panel of diverse human cancer cell lines is recommended to identify broad-spectrum vs. selective activity. A starting point could include:

  • A549 (Lung Carcinoma)

  • MCF-7 (Breast Adenocarcinoma)

  • HCT116 (Colorectal Carcinoma)

  • U-87 MG (Glioblastoma)

  • PC-3 (Prostate Adenocarcinoma)

  • Normal Fibroblasts (e.g., HDFs) to assess general cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[15]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[18]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[16] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Antimicrobial Susceptibility Testing

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound—the lowest concentration that prevents visible microbial growth.[19] Protocols should adhere to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[20][21][22][23]

Recommended Pathogen Panel (ESKAPE Pathogens):

  • Staphylococcus aureus (Gram-positive)

  • Enterococcus faecium (Gram-positive)

  • Klebsiella pneumoniae (Gram-negative)

  • Acinetobacter baumannii (Gram-negative)

  • Pseudomonas aeruginosa (Gram-negative)

  • Enterobacter species (Gram-negative)

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antioxidant Capacity Screening

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are complementary methods for evaluating free radical scavenging ability.[24][25] DPPH is a stable free radical that is reduced in the presence of an antioxidant, causing a color change from violet to yellow.[26][27]

  • Reagent Preparation: Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.[26]

  • Reaction Mixture: In a 96-well plate, add a small volume of the test compound at various concentrations to the DPPH working solution. Use Trolox or ascorbic acid as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[27]

  • Absorbance Reading: Measure the decrease in absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity.

Table 1: Representative Data Summary for Primary Screening
Assay Type Test System Result (Example)
CytotoxicityA549 Lung Cancer Cells85% Inhibition @ 10 µM
AntimicrobialS. aureusMIC = 16 µg/mL
AntioxidantDPPH Scavenging72% Scavenging @ 50 µM

Tier 2: Secondary Assays & Mechanism of Action (MoA) Studies

A confirmed "hit" from Tier 1 screening requires further investigation to quantify its potency and elucidate its mechanism of action.

Dose-Response and IC₅₀ Determination

For cytotoxic hits, a dose-response curve is generated by testing a wider range of compound concentrations (typically 8-12 points) to determine the half-maximal inhibitory concentration (IC₅₀). This value represents the compound's potency and is a critical metric for SAR studies.

Cell Migration (Wound Healing) Assay

If a compound shows non-cytotoxic but proliferation-inhibiting effects, or if the research goal is to investigate metastasis, a wound healing assay is used to assess its impact on collective cell migration.[28][29][30] The assay involves creating a cell-free "wound" in a confluent monolayer and monitoring the rate of gap closure over time.[31][32]

  • Create Monolayer: Grow cells to full confluency in a multi-well plate.

  • Create Wound: Use a sterile pipette tip (e.g., p200) to make a straight scratch across the center of the monolayer.[28] Alternatively, use commercially available inserts for more consistent wound gaps.[31]

  • Wash and Treat: Wash wells with PBS to remove dislodged cells, then add fresh medium containing the test compound at a non-toxic concentration (e.g., below its IC₅₀).

  • Imaging: Immediately capture an initial image (T=0) of the wound using a phase-contrast microscope. Continue imaging the same locations at regular intervals (e.g., every 6-12 hours) for 24-48 hours.[28]

  • Analysis: Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Compare the rate of wound closure in treated wells to untreated controls.

Hypothetical Target Pathway & Enzyme Inhibition

The phenylethanolamine structure suggests a potential interaction with enzymes, such as protein kinases, which are central to cell signaling.[33] A hit in the cytotoxicity screen could be followed by targeted enzyme inhibition assays.

cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Test Compound (Potential Inhibitor) Inhibitor->RAF Inhibition?

Figure 3: Hypothetical Kinase Pathway Inhibition.
  • Reaction Setup: In a suitable buffer, combine the target enzyme, its specific substrate, and varying concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction (e.g., by adding ATP for a kinase assay).

  • Progress Monitoring: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorescence).

  • Data Analysis: Plot the reaction rates against substrate concentration at different inhibitor concentrations. Use graphical methods like Lineweaver-Burk or Dixon plots, or non-linear regression, to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).[34][35]

Table 2: Representative Data Summary for Secondary Assays
Assay Type Result (Example)
Dose-ResponseIC₅₀ = 2.5 µM (A549 cells)
Cell Migration60% reduction in wound closure at 24h (vs. control)
Enzyme InhibitionKᵢ = 150 nM (for target kinase)

Conclusion and Future Directions

This guide outlines a structured, multi-tiered approach for the comprehensive biological screening of this compound. By leveraging structural analogies to inform a hypothesis-driven workflow, researchers can efficiently and systematically uncover the compound's potential therapeutic activities. Positive results from this screening cascade would provide a strong foundation for more advanced preclinical studies, including lead optimization, animal models, and detailed toxicological profiling. This framework is not only applicable to the title compound but also serves as a template for the initial investigation of other novel chemical entities in a drug discovery program.

References

  • Vertex AI Search. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis.
  • Pharmaron. ADMET Predictor: In Silico Screening | Early Drug Discovery.
  • BenchChem. (2025). Protocol for Dihydrocoumarin Antioxidant Activity Assay (DPPH/ABTS).
  • PubMed. (2020, July 31). Open access in silico tools to predict the ADMET profiling of drug candidates.
  • In Silico Tools and Software to Predict ADMET of New Drug Candidates.
  • ibidi GmbH. Wound Healing and Migration Assay | Principle.
  • Four convenient methods for the determination of enzyme inhibitor constants.
  • Abcam. Wound healing assay.
  • Clinical and Laboratory Standards Institute. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • DrugPatentWatch. (2025, August 28). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
  • Cell Biolabs, Inc. CytoSelect™ 24-Well Wound Healing Assay.
  • Simulations Plus. ADMET Predictor®.
  • PubMed. (1982, September 1). A quick method for the determination of inhibition constants.
  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Sigma-Aldrich. Enzyme Inhibitor Terms and Calculations.
  • Neliti. (2022, June 27). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
  • SciSpace. A graphical method for determining inhibition parameters for partial and complete inhibitors.
  • 4Dcell. Wound Healing Assay.
  • PMC. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages.
  • PMC. (2025, August 7). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions.
  • A comparison of abts and dpph methods for assessing the total antioxidant capacity of human.
  • Clinical and Laboratory Standards Institute. M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • CLSI. (2024). CLSI 2024 M100Ed34(1).
  • ResearchGate. (2020, November 9). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol.
  • Wikipedia. Phenylethanolamine.
  • Ketone Pharma. (2024, August 30). 4-Bromoaniline: Properties, Applications, Safety & Insights.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide.
  • MDPI. (2023, July 26). DPPH Radical Scavenging Assay.
  • Abcam. MTT assay protocol.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • ATCC. MTT Cell Proliferation Assay.
  • Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation.
  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022, July 18).
  • PubMed. (2007, November 15). Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors.
  • PubMed. (1977, April). The effects of an inhibitor of phenylethanolamine N-methyltransferase upon stimulated adrenal catecholamine release and excretion in the rat.
  • PMC - NIH. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors.
  • Chemicalbook. (2023, December 18). 4-Bromoaniline: synthesis and applications in organic synthesis.
  • ChemicalBook. This compound.
  • ACS Publications. Synthesis and structure-activity relationships among .alpha.-adrenergic receptor agonists of the phenylethanolamine type.

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Methodological & Application

Strategic Heterocycle Construction from 2-((2-Amino-4-bromophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 2-((2-Amino-4-bromophenyl)amino)ethanol (referred to hereafter as Scaffold A ) as a divergent precursor for privileged heterocyclic scaffolds. Unlike simple phenylenediamines, Scaffold A possesses three distinct reactive handles: a primary amine, a secondary acyclic amine, and a pendant primary alcohol.

This guide provides validated protocols for converting Scaffold A into quinoxalines and benzimidazoles , with specific emphasis on controlling regiochemistry—a common pitfall in heterocycle synthesis. By leveraging the pre-installed N-hydroxyethyl group, researchers can access N1-functionalized heterocycles with complete regiocontrol, avoiding the mixture of isomers typically seen when alkylating pre-formed bicyclic systems.

Scaffold Analysis & Regiochemical Logic

Before initiating synthesis, it is critical to understand how the asymmetry of Scaffold A dictates the structure of the final product.

  • The Nucleophilicity Gradient: The secondary amine (N1, attached to the hydroxyethyl group) is more electron-rich than the primary amine (N2), but also more sterically hindered. However, in cyclization reactions involving 1,2-dicarbonyls or carboxylic acid derivatives, the pre-existing N-alkylation "locks" the position of the substituents.

  • Regiochemical Outcome:

    • Quinoxalines: The bromine atom, originally para to the secondary amine, maps to the C6 position of the quinoxaline ring.

    • Benzimidazoles: The bromine atom maps to the C5 position of the benzimidazole ring.

Mechanistic Divergence Flowchart

The following diagram illustrates the divergent pathways available from Scaffold A .

G Start Starting Material 2-((2-Amino-4-bromophenyl) amino)ethanol Glyoxal Reagent: Glyoxal (40% aq) Start->Glyoxal Condensation (EtOH, Reflux) TEOF Reagent: Triethyl Orthoformate (cat. p-TsOH) Start->TEOF Phillips-Ladenburg Type QuinProd Product A: 1-(2-hydroxyethyl)- 6-bromoquinoxaline Glyoxal->QuinProd Cyclization Suzuki Downstream: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) QuinProd->Suzuki C-C Bond Formation BenzProd Product B: 1-(2-hydroxyethyl)- 5-bromo-1H-benzimidazole TEOF->BenzProd -3 EtOH BenzProd->Suzuki C-C Bond Formation

Figure 1: Divergent synthetic pathways from the diamine precursor. Note the distinct regiochemical outcomes (6-bromo vs. 5-bromo) depending on the ring size formed.

Protocol A: Synthesis of 1-(2-hydroxyethyl)-6-bromoquinoxaline

This protocol utilizes the condensation of the 1,2-diamine with glyoxal. While simple in theory, the presence of the free hydroxyl group requires specific solvent choices to ensure solubility and prevent polymerization side reactions.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Glyoxal (40% w/w aqueous solution) (1.2 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: None required (or cat. Iodine for oxidative assist if starting material is partially oxidized)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of Scaffold A in 10 mL of absolute ethanol. The solution may appear dark brown/red due to the aniline functionality.

  • Addition: Add 1.2 mmol of glyoxal solution dropwise at room temperature.

    • Expert Insight: Do not add the glyoxal all at once. The exotherm is mild, but slow addition prevents the formation of oligomeric imines.

  • Reflux: Heat the mixture to reflux (80 °C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting diamine is polar; the quinoxaline product will be slightly less polar but distinct.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Crucial Step: The residue often contains polymeric glyoxal species. Dissolve the crude residue in DCM and wash with water (2x) to remove excess glyoxal.

  • Purification: Purify via flash column chromatography (SiO2).

    • Gradient: 0% to 5% Methanol in Dichloromethane.

    • Yield Expectation: 85–92%.

Data Validation:

  • 1H NMR (DMSO-d6): Look for the characteristic quinoxaline protons at positions 2 and 3 (singlets or tight doublets around 8.8–9.0 ppm). The ethyl chain protons will appear as triplets around 3.8 ppm (N-CH2) and 4.5 ppm (O-CH2).

Protocol B: Synthesis of 1-(2-hydroxyethyl)-5-bromo-1H-benzimidazole

Synthesis of the benzimidazole scaffold is best achieved using orthoesters. This method is superior to the use of formic acid for this specific substrate because it avoids the formation of O-formylated side products on the alcohol chain, which can occur under harsh acidic conditions.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Triethyl orthoformate (TEOF) (5.0 equiv - acts as solvent/reagent)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (5 mol%) or Sulfamic acid (10 mol%)

Step-by-Step Methodology
  • Preparation: Place 1.0 mmol of Scaffold A in a dry round-bottom flask.

  • Reagent Addition: Add triethyl orthoformate (3–5 mL per mmol). Add the catalytic acid.[1]

  • Cyclization: Heat the mixture to 100 °C (reflux of TEOF is ~146 °C, but 100 °C is sufficient). Stir for 4–6 hours.

    • Mechanism:[1][2][3][4][5] The reaction proceeds via the formation of an imidate intermediate followed by intramolecular nucleophilic attack by the secondary amine.

  • Solvent Removal: TEOF is volatile. Remove excess reagent via rotary evaporation.

  • Hydrolysis (If needed): If the alcohol group was inadvertently formylated (forming a formate ester), treat the crude residue with K2CO3 (2 equiv) in MeOH/Water (9:1) for 30 minutes at RT to deprotect the alcohol.

  • Purification: Recrystallization is often sufficient.

    • Solvent System: Ethyl Acetate/Hexanes.[4]

    • Alternative: Column chromatography (5% MeOH/DCM).

Regiochemistry Note: The product is 5-bromo , not 6-bromo. The N-alkyl group (N1) directs the numbering. The bromine is para to N1 in the starting material, which corresponds to position 5 in the fused system.

Comparative Data & Troubleshooting

Yield & Condition Comparison
Target HeterocycleReagentConditionsTypical YieldKey Impurity
Quinoxaline GlyoxalEtOH, Reflux, 4h88%Glyoxal oligomers
Quinoxaline BenzilAcOH, Reflux, 2h82%Unreacted Benzil
Benzimidazole Formic Acid100 °C, 12h65%O-Formyl ester
Benzimidazole TEOFp-TsOH, 100 °C, 4h91%None (clean)
Troubleshooting Guide

Problem 1: Low Solubility of Starting Material.

  • Cause: The hydroxyl and amino groups create strong hydrogen bonding networks.

  • Solution: Use 2,2,2-Trifluoroethanol (TFE) or HFIP as a solvent. These fluorinated alcohols disrupt hydrogen bonding and accelerate condensation reactions significantly [1].

Problem 2: "Spot-to-Spot" Conversion Stalls.

  • Cause: Oxidation of the diamine starting material to a quinone-diimine species (dark black color) before cyclization.

  • Solution: Perform reactions under an inert atmosphere (Nitrogen/Argon). Add an antioxidant like sodium metabisulfite if using aqueous aldehyde methods.

Problem 3: Regioisomer Confusion.

  • Validation: Use NOESY NMR .

    • For Benzimidazole (5-bromo): You should see a strong NOE correlation between the N1-CH2 protons and the aromatic proton at C7 (which is a doublet, ortho to C6). You will not see NOE to the C4 proton (singlet-like).

    • For Quinoxaline (6-bromo): The N1-CH2 protons will show NOE to the C8 proton.

Advanced Application: Post-Cyclization Functionalization

Once the heterocycle is formed, the Bromine and Hydroxyl groups serve as orthogonal handles for drug discovery campaigns.

Workflow for Library Generation
  • Handle A (Bromine): Suzuki, Buchwald, or Sonogashira coupling.

    • Protocol: Pd(dppf)Cl2, K2CO3, Dioxane/Water, 90 °C.

  • Handle B (Hydroxyl): Conversion to mesylate (MsCl/TEA) followed by displacement with secondary amines (morpholines, piperazines) to generate solubility-enhancing side chains.

Mechanism Benz 5-Bromo-1-(2-hydroxyethyl)benzimidazole Step1 Step 1: Suzuki Coupling (R-B(OH)2) Benz->Step1 Inter 5-Aryl-1-(2-hydroxyethyl)benzimidazole Step1->Inter Step2 Step 2: Appel Reaction / Displacement (CBr4, PPh3 -> HNR2) Inter->Step2 Final Final Drug Candidate (Solubilized Core) Step2->Final

Figure 2: Sequential functionalization strategy utilizing the orthogonal reactivity of the bromide and alcohol handles.

References

  • Khaskar, B. et al. (2013). "Fluorinated Alcohols: A Green Medium for the Synthesis of Quinoxalines."[6] Journal of Fluorine Chemistry.

  • Narsaiah, A. V. et al. (2013). "A Simple and Efficient Protocol for the Synthesis of Quinoxalines Catalyzed by Pyridine." ACG Publications.

  • Bahrami, K. et al. (2007). "A Simple and Efficient Procedure for the Synthesis of Substituted Benzimidazoles." Synthesis.

  • Dubey, R. et al. (2007). "Synthesis of 2-Substituted Benzimidazoles Using Microwave Irradiation." Chemical and Pharmaceutical Bulletin.

  • BenchChem Technical Support. (2025). "Regioselectivity in Benzimidazole Synthesis from N-substituted Diamines."

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Application Notes and Protocols for the Synthesis of 2-((2-Amino-4-bromophenyl)amino)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-((2-amino-4-bromophenyl)amino)ethanol and its derivatives. These compounds are valuable intermediates in medicinal chemistry and drug discovery, serving as scaffolds for a variety of pharmacologically active agents.[1][2] This guide details the step-by-step synthetic protocols, explains the underlying chemical principles, and offers insights into reaction optimization and characterization of the target molecules. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Introduction: Significance and Applications

Substituted aminophenols and their derivatives are crucial building blocks in the synthesis of a wide range of heterocyclic compounds with significant biological activities.[3] Specifically, the this compound scaffold incorporates a halogenated aniline moiety, which is a key feature in many pharmaceutical compounds due to its ability to modulate pharmacokinetic and pharmacodynamic properties. The bromine atom provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the synthesis of diverse compound libraries for drug screening.

The ethanolamine side chain introduces a hydrophilic character and potential hydrogen bonding interactions, which can be critical for target binding and solubility. Derivatives of this scaffold have potential applications as intermediates in the synthesis of anti-inflammatory, antimicrobial, and anticancer agents.[4]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound derivatives can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-4-bromophenol. The second step is the N-alkylation of this intermediate with a suitable ethanol derivative.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Synthesis of 2-Amino-4-bromophenol cluster_1 Step 2: N-Alkylation A 4-Bromo-2-nitrophenol B Reduction A->B H2, Rh/C THF C 2-Amino-4-bromophenol B->C D 2-Amino-4-bromophenol F Reaction D->F E 2-Bromoethanol E->F Base (e.g., K2CO3) Solvent (e.g., ACN) G This compound F->G

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 2-Amino-4-bromophenol

This protocol is adapted from established methods for the reduction of nitrophenols.[5]

Materials and Equipment:

Reagent/EquipmentPurpose
4-Bromo-2-nitrophenolStarting material
5% Rhodium on Carbon (Rh/C)Catalyst
Tetrahydrofuran (THF)Solvent
Hydrogen (H₂) gasReducing agent
Celite®Filtration aid
Round-bottom flaskReaction vessel
Magnetic stirrerAgitation
Hydrogenation apparatusTo provide H₂ atmosphere
Filtration setupTo remove catalyst
Rotary evaporatorSolvent removal

Protocol:

  • Reaction Setup: In a suitable round-bottom flask, dissolve 4-bromo-2-nitrophenol (e.g., 50.7 g, 233 mmol) in tetrahydrofuran (THF, 500 mL).

  • Catalyst Addition: To this solution, carefully add 5% Rhodium on Carbon (Rh/C) (e.g., 5.00 g).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon or positive pressure).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 11-12 hours).

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-amino-4-bromophenol as a solid. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR or other analytical methods.

Expected Yield: ~99%[5]

PART 2: Synthesis of this compound

This protocol is based on general principles of N-alkylation of anilines with alkyl halides.[6][7]

Materials and Equipment:

Reagent/EquipmentPurpose
2-Amino-4-bromophenolStarting material
2-BromoethanolAlkylating agent
Potassium Carbonate (K₂CO₃)Base
Acetonitrile (ACN)Solvent
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss
Magnetic stirrer and hotplateFor heating and agitation
TLC platesReaction monitoring
Separatory funnelFor extraction
Diethyl etherExtraction solvent
Saturated NaCl solution (brine)Washing agent
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent
Rotary evaporatorSolvent removal
Silica gel for column chromatographyPurification

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-bromophenol (e.g., 10 mmol, 1.88 g) and acetonitrile (50 mL).

  • Base Addition: Add potassium carbonate (e.g., 15 mmol, 2.07 g) to the suspension. Stir the mixture at room temperature for 10 minutes.

  • Alkylating Agent Addition: Add 2-bromoethanol (e.g., 11 mmol, 0.78 mL) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether (50 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium chloride solution (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

Causality Behind Experimental Choices:

  • Excess Aniline Derivative: While not explicitly stated in this specific protocol, in many N-alkylation reactions of anilines, an excess of the aniline is used to minimize the formation of the dialkylated byproduct, as the secondary amine product is often more nucleophilic than the starting primary amine.[7]

  • Choice of Base: Potassium carbonate is a mild and inexpensive base suitable for this type of reaction. It is strong enough to deprotonate the phenolic hydroxyl group and facilitate the nucleophilic attack of the amino group.

  • Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions. It effectively dissolves the reactants and facilitates the reaction without interfering with it.

Visualizing the N-Alkylation Mechanism

G A 2-Amino-4-bromophenol (Nucleophile) C SN2 Transition State A->C Nucleophilic Attack B 2-Bromoethanol (Electrophile) B->C D Protonated Intermediate C->D Bromide leaves E This compound (Product) D->E F Base (K2CO3) F->D Deprotonation

Caption: Simplified mechanism of the N-alkylation reaction.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons, methylene protons of the ethanol chain, and amine/hydroxyl protons.
¹³C NMR Signals corresponding to the aromatic carbons and the aliphatic carbons of the ethanol side chain.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product (C₈H₁₁BrN₂O, MW: 231.09).[8]
IR Spectroscopy Characteristic peaks for N-H and O-H stretching, as well as C-N and C-O stretching.
Melting Point A sharp melting point indicates high purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 4-Bromo-2-nitrophenol and 2-amino-4-bromophenol are potentially hazardous chemicals and should be handled with care.[1]

  • 2-Bromoethanol is toxic and a lachrymator. Handle with extreme caution.

  • Hydrogen gas is flammable. Ensure there are no ignition sources when performing the hydrogenation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield in N-Alkylation Incomplete reaction.Increase reaction time or temperature. Ensure the base is dry and of good quality.
Side reactions (e.g., dialkylation).Adjust the stoichiometry of the reactants (e.g., use an excess of the aniline).
Impure Product Incomplete reaction or side products.Optimize the purification step (e.g., try a different solvent system for chromatography).
No Reaction Deactivated catalyst (for hydrogenation).Use fresh catalyst.
Poor quality reagents.Use freshly purified or new reagents.

Conclusion

The synthetic protocols detailed in this application note provide a reliable and efficient method for the preparation of this compound derivatives. By understanding the underlying chemical principles and following the step-by-step instructions, researchers can successfully synthesize these valuable intermediates for their drug discovery and development programs.

References

  • 9

  • [Synthesis and antimicrobial evaluation of new-

  • .pdf)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-((2-Amino-4-bromophenyl)amino)ethanol

[1]

Ticket ID: PUR-BR-DIAMINE-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Status: Active Subject: Overcoming oxidation, oiling, and streaking during purification.[1]

Executive Summary: The Molecule's Personality

This molecule is a halogenated o-phenylenediamine .[1][2] This structural class presents a specific "triad of trouble" during purification:

  • Oxidative Instability: The electron-rich diamine core rapidly oxidizes to quinone imines or phenazines (turning the sample black/purple) upon exposure to air.

  • Amphiphilic Polarity: The hydrophobic bromo-phenyl ring fights against the hydrophilic ethanolamine tail, often leading to "oiling out" rather than crystallizing.

  • Silica Interaction: The basic amine nitrogens interact strongly with acidic silanols, causing severe streaking during chromatography.[3]

Module 1: Oxidation Management (The "Black Tar" Issue)

Q: My crude product turned from a pale brown solid to a black tar within hours of filtration. Is it ruined?

A: Not necessarily, but you are witnessing rapid oxidative polymerization. o-Phenylenediamines are notorious for this.[1] The "tar" is often a surface layer of oxidized byproducts (phenazines) coating the bulk material.

The Fix (Reductive Workup): You must introduce a reducing agent during the purification to scavenge oxygen.

  • The "Dithionite Wash": During your aqueous workup or recrystallization, add Sodium Dithionite (Na₂S₂O₄) . It acts as a sacrificial antioxidant.

  • Protocol:

    • Dissolve the crude "tar" in minimal hot Ethanol (degassed).

    • Add a saturated aqueous solution of Sodium Dithionite (approx. 5-10% w/w relative to substrate).[1]

    • The solution should lighten in color (e.g., black

      
       reddish-brown).
      
    • Proceed immediately to recrystallization under Argon/Nitrogen.

Q: Can I just use standard silica chromatography to clean it? A: Only if you are fast and careful. Silica gel contains trapped oxygen and iron impurities that can catalyze the oxidation of this diamine on the column. If you must use a column, flush it with inert gas first or use the "Amine-Modified" technique described in Module 3.

Module 2: Recrystallization Strategy (Primary Method)

Q: I tried recrystallizing from Ethanol, but it "oiled out" at the bottom. How do I get crystals?

A: "Oiling out" occurs because the compound's melting point is likely depressed by impurities, or the solvent polarity isn't quite right. The hydroxyethyl group makes it too soluble in pure ethanol, while the bromo-group makes it insoluble in water. You need a polarity-matched binary system .[1]

Recommended Solvent System: Ethanol/Water (with Dithionite)

ParameterSpecificationReason
Primary Solvent Ethanol (Absolute)Solubilizes the polar amine/alcohol tail.[1]
Anti-Solvent Water (Degassed)Forces the hydrophobic bromo-ring to aggregate.[1]
Additive Na₂S₂O₄ (100 mg per g)Prevents oxidation during heating.
Temperature 65°C

-10°C
Slow cooling is critical to avoid oiling.[1]

Step-by-Step Protocol:

  • Dissolution: Suspend crude solid in Ethanol (5 mL/g). Heat to 60-65°C under N₂.[1]

  • Clarification: If insolubles remain (salts), filter hot through a Celite pad (pre-washed with hot ethanol).

  • Nucleation: Add warm (50°C) degassed Water dropwise until persistent turbidity appears (cloud point).

  • Re-solubilization: Add just enough Ethanol to clear the solution again.

  • Crystallization: Remove heat. Let it cool to RT slowly (wrap flask in foil). Then move to a -10°C freezer.

  • Harvest: Filter cold. Wash with cold 1:1 EtOH/Water containing a pinch of dithionite.

Module 3: Chromatography (The "Last Resort")

Q: Recrystallization failed. I need to run a column, but the compound streaks from baseline to solvent front. What is the correct mobile phase?

A: The streaking is caused by the basic amine groups hydrogen-bonding to the acidic silica hydroxyls. You must deactivate the silica .

The "Amine-Wash" Protocol: Do not just add triethylamine to your mobile phase; it often isn't enough.[1]

  • Pre-treatment: Slurry your silica gel in Hexanes containing 1% Triethylamine (Et₃N) . Pour the column.[3]

  • Flush: Flush with 2 column volumes of pure Hexanes to remove excess Et₃N.

  • Elution: Run your gradient.

    • Starting: 20% EtOAc in Hexanes.

    • Gradient: Increase to 80% EtOAc (or switch to DCM/MeOH if very polar).

    • Note: The pre-treatment neutralizes the most active acidic sites on the silica, allowing the diamine to elute as a tight band.

Visualization Workflow:

Purification_Decision_TreeStartCrude this compoundState_CheckPhysical State?Start->State_CheckSolidSolid / Semi-SolidState_Check->SolidOilDark Oil / TarState_Check->OilRecrystRecrystallization(EtOH/H2O + Na2S2O4)Solid->RecrystAcid_BaseAcid/Base Extraction(Dissolve in 1M HCl, Wash DCM,Basify pH 9, Extract EtOAc)Oil->Acid_BaseAcid_Base->RecrystIf solidifiesColumnFlash Chromatography(Et3N-treated Silica)Acid_Base->ColumnIf remains oilCheck_PurityPurity > 95%?Recryst->Check_PurityCheck_Purity->ColumnNo (Mixed fractions)SuccessPure Product(Store under Argon, -20°C)Check_Purity->SuccessYesColumn->Success

Caption: Decision matrix for purifying crude halogenated phenylenediamines based on physical state and purity.

Module 4: Storage & Stability

Q: I purified it yesterday, and today it's purple. How do I stop this?

A: This molecule is photosensitive and air-sensitive.[1]

  • Container: Amber glass vial (critical).

  • Headspace: Argon or Nitrogen flush is mandatory after every use.

  • Temperature: Store at -20°C.

  • Stabilizer: For long-term storage of large batches, leaving a trace of antioxidant is acceptable, but for analytical standards, store as the Hydrochloride Salt .

    • To make the salt: Dissolve free base in EtOH, add 2M HCl in Ether. The salt is significantly more stable to oxidation than the free base.

References & Authority
  • BenchChem Technical Support. (2025).[4][5] Preventing Oxidation of o-Phenylenediamine (OPD) Derivatives during Synthesis and Purification. BenchChem. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for recrystallization of aromatic amines).

  • ChemicalBook. (2025). Product Entry: this compound (CAS 90002-50-9).[1][6] Link

  • Sigma-Aldrich. (2025).[1] Technical Bulletin: Handling of Air-Sensitive Aromatic Amines. Link

  • PubChem. (2025). Compound Summary: 4-Bromobenzene-1,2-diamine derivatives. National Library of Medicine. Link

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 2-((2-Amino-4-bromophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((2-Amino-4-bromophenyl)amino)ethanol. The critical parameter of reaction temperature is explored through a structured question-and-answer format, addressing common challenges and providing actionable, field-proven insights to optimize this specific N-arylation coupling reaction.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section establishes the fundamental concepts governing the reaction, providing the causal framework necessary for logical troubleshooting and optimization.

Q1: What type of reaction is the synthesis of this compound, and what is the general mechanism?

The synthesis of this compound from a precursor like 2,4-dibromoaniline and 2-aminoethanol is a cross-coupling reaction that forms a carbon-nitrogen (C-N) bond. This transformation is typically achieved via a palladium-catalyzed process known as the Buchwald-Hartwig amination.[1][2] Alternatively, a copper-catalyzed Ullmann coupling can also be employed, though it often requires harsher conditions.[3][4][5]

The generally accepted mechanism for the Buchwald-Hartwig reaction involves a catalytic cycle[6]:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl bromide, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amino group of 2-aminoethanol coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

Q2: Why is temperature a critical parameter in this coupling reaction?

Temperature is arguably one of the most influential parameters in this synthesis, as it directly impacts reaction kinetics, catalyst stability, and the prevalence of side reactions.

  • Kinetics: Like most chemical reactions, the rate of the Buchwald-Hartwig amination increases with temperature. Sufficient thermal energy is required to overcome the activation energy barriers of the catalytic cycle, particularly the initial oxidative addition step.[7]

  • Catalyst Stability: While higher temperatures increase reaction rates, they can also lead to the thermal decomposition of the palladium catalyst or its associated ligands.[8] This deactivation can cause the reaction to stall or yield inconsistent results.

  • Side Reactions: Elevated temperatures can promote undesirable side reactions.[9] For this specific coupling, potential side reactions include hydrodehalogenation (replacement of the bromine with hydrogen), homocoupling of the starting materials, or degradation of the aminoethanol reactant.[10]

Q3: What is a reasonable starting temperature range for this type of N-arylation?

For palladium-catalyzed C-N cross-coupling reactions, a typical starting temperature range is between 80°C and 110°C.[6][11] For Ullmann couplings, temperatures are often higher, typically between 100°C and 200°C, although modern ligand systems can enable milder conditions.[3][4] It is crucial to select a solvent with a boiling point that can accommodate the desired temperature range. Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[11][12]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues with a focus on temperature as the root cause and provides clear, actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion of the aryl bromide starting material. Could the temperature be too low?

A: Yes, this is a classic symptom of insufficient thermal energy. If the reaction temperature is too low, the catalytic system may not have enough energy to overcome the activation barrier for the oxidative addition of the palladium catalyst to the C-Br bond. This is especially true for less reactive aryl bromides or when using weaker bases.

Troubleshooting Protocol:

  • Verify Reagent and Catalyst Integrity: Before adjusting temperature, ensure that your catalyst is active, the base is appropriate (e.g., a strong, non-nucleophilic base like NaOtBu is common), and your solvent is anhydrous and degassed.[10][12]

  • Incremental Temperature Increase: Increase the reaction temperature in a stepwise manner. For example, if you started at 80°C, run subsequent small-scale test reactions at 90°C, 100°C, and 110°C.

  • Monitor Progress: Use an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) to monitor the consumption of the starting material and the formation of the product at each temperature point over a set time (e.g., 4, 8, and 12 hours).[10]

  • Consider Solvent Choice: Ensure your solvent's boiling point is high enough to support the tested temperatures. If necessary, switch to a higher-boiling solvent like xylene or DMF, but be mindful that solvent can also influence catalyst activity.[12]

Problem 2: Significant Impurity Formation

Q: My reaction produces the desired product, but it is contaminated with significant impurities. Could the temperature be too high?

A: This is highly likely. Excessive heat can drive several undesirable pathways, leading to a complex product mixture and reduced yield of the target molecule.

Common High-Temperature Side Reactions:

  • Hydrodehalogenation: The aryl bromide is reduced, replacing the bromine with a hydrogen atom. This is often promoted at higher temperatures.[10]

  • Catalyst/Ligand Decomposition: Many phosphine ligands and palladium complexes are thermally sensitive. Their decomposition leads to inactive palladium black and halts the catalytic cycle.

  • Product Degradation: The product molecule itself, this compound, may not be stable at excessively high temperatures over long reaction times.

  • Homocoupling: Dimerization of the aryl halide can occur, which can be minimized by optimizing catalyst loading and reaction temperature.[10]

Troubleshooting Protocol:

  • Systematic Temperature Reduction: If your initial reaction was run at 110°C, perform a series of experiments at lower temperatures, such as 100°C, 90°C, and 80°C.

  • Analyze Impurity Profile: Use LC-MS or GC-MS to track the concentration of your desired product versus the key impurities at each temperature. This will help you identify the temperature at which product formation is maximized while impurity generation is minimized.

  • Reduce Reaction Time: At a given temperature, the formation of degradation-related impurities often increases with time. Analyze your reaction at earlier time points to see if you can achieve acceptable conversion before significant side products form.

Problem 3: Inconsistent Results or Reaction Stalling

Q: My reaction starts effectively but then stops before completion, or I get different results every time I run it. How is temperature involved?

A: Inconsistent results or stalling often point to catalyst deactivation, an issue that is highly sensitive to temperature.

Potential Causes:

  • Precise Temperature Control: Small fluctuations in temperature (e.g., from an unregulated heating mantle) can lead to significant differences in reaction rate and catalyst lifetime. Using a precisely controlled oil bath or heating block is critical for reproducibility.[10]

  • "Hot Spots": Poor stirring in the reaction vessel can create localized areas of high temperature, leading to rapid catalyst decomposition in that region.

  • Thermal Runaway: Highly exothermic reactions can self-accelerate, leading to a rapid temperature increase that deactivates the catalyst. While less common for aminations, it's a possibility.

Troubleshooting Protocol:

  • Ensure Precise and Uniform Heating: Switch to a temperature-controlled reaction block or a well-stirred oil bath. Use a thermometer placed directly in the reaction apparatus (if safe and practical) or in the heating medium adjacent to the flask for accurate monitoring.

  • Optimize Stirring: Ensure the magnetic stir bar or overhead stirrer is providing vigorous and efficient mixing to maintain a uniform temperature throughout the reaction mixture.

  • Consider a Milder Catalyst System: Modern, highly active palladium precatalysts (e.g., G3 or G4 precatalysts) with specialized ligands (e.g., BrettPhos, RuPhos) can often operate effectively at lower temperatures, reducing the risk of thermal deactivation.[10]

Section 3: Experimental Workflow for Temperature Optimization

A systematic approach is key to efficiently identifying the optimal reaction temperature. A Design of Experiments (DoE) approach is powerful, but a simpler One-Variable-at-a-Time (OVAT) method is also effective for initial screening.[13]

Step-by-Step Protocol for Temperature Screening
  • Setup: In parallel, set up 4-5 small-scale reactions in identical vials, each with a stir bar.

  • Reagent Addition: To each vial, add the aryl bromide (e.g., 2,4-dibromoaniline), base (e.g., NaOtBu, 1.4 equiv.), palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and ligand (if not using a precatalyst).[10]

  • Inert Atmosphere: Seal the vials and purge thoroughly with an inert gas like argon or nitrogen.[10]

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene) followed by the 2-aminoethanol (1.2 equiv.) via syringe.

  • Heating: Place each vial in a separate well of a pre-heated reaction block set to different temperatures (e.g., 70°C, 80°C, 90°C, 100°C, 110°C).

  • Sampling: After a set time (e.g., 12 hours), cool the reactions to room temperature, quench, and take a sample from each for analysis (LC-MS or GC with an internal standard is ideal).

  • Data Analysis: Quantify the percent conversion of starting material and the relative purity of the desired product at each temperature. Plot the results to visualize the optimal temperature window.

Data Presentation Example
Temperature (°C)% Conversion of Aryl BromideProduct Purity (% Area by LCMS)Observations
7015%>98%Reaction is very slow.
8065%>98%Good conversion, very clean.
9095%97%Optimal conversion and purity.
100>99%92%Complete conversion, minor impurities observed.
110>99%85%Significant formation of side products.
Logical Workflow for Temperature Optimization

The following diagram illustrates the decision-making process for troubleshooting and optimizing the reaction temperature.

G cluster_start Initial Reaction Setup cluster_analysis Analysis cluster_troubleshooting Troubleshooting Paths cluster_end Outcome start Run Initial Reaction (e.g., 90-100 °C) analysis Analyze Yield & Purity (LCMS, GC, NMR) start->analysis low_yield Low Yield / Conversion? analysis->low_yield Evaluate Outcome high_impurity High Impurities? low_yield->high_impurity No increase_temp Increase Temperature (e.g., +10 °C increments) low_yield->increase_temp Yes inconsistent Inconsistent Results? high_impurity->inconsistent No decrease_temp Decrease Temperature (e.g., -10 °C increments) high_impurity->decrease_temp Yes check_setup Verify Temp Control & Stirring inconsistent->check_setup Yes optimal Optimal Temperature Identified inconsistent->optimal No increase_temp->analysis Rerun Reaction decrease_temp->analysis Rerun Reaction check_setup->analysis Rerun Reaction

Caption: Workflow for optimizing reaction temperature.

References

  • Recent Green and Sustainable Pd‐Catalyzed Aminations. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Chemistry Ullmann Reaction. (n.d.). SATHEE. Retrieved February 23, 2026, from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved February 23, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2012). KAUST Repository. Retrieved February 23, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2022). ACS Publications. Retrieved February 23, 2026, from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved February 23, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering (RSC Publishing). DOI:10.1039/C6RE00153J. Retrieved February 23, 2026, from [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. (n.d.). SciELO. Retrieved February 23, 2026, from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved February 23, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. Retrieved February 23, 2026, from [Link]

  • Ullmann coupling-An overview. (2025). operachem. Retrieved February 23, 2026, from [Link]

  • Ullmann reaction. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Synthetic method of 2-amino-4-bromopyridine. (2014). Google Patents.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). PMC. Retrieved February 23, 2026, from [Link]

  • Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • TECHNICAL PIECE CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. (n.d.). CatSci Ltd. Retrieved February 23, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Palladium Catalyzed C-H Amination. (n.d.). EPFL. Retrieved February 23, 2026, from [Link]

  • Buchwald-Hartwig reaction: An overview. (2018). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 23, 2026, from [Link]

Sources

Storage stability and degradation of 2-((2-Amino-4-bromophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Stability & Handling of 2-((2-Amino-4-bromophenyl)amino)ethanol

Executive Summary: The "Canary" in Your Lab

You are working with This compound (CAS: 90002-50-9).[1][2] This molecule belongs to the class of halogenated N-substituted o-phenylenediamines .[1]

Crucial Warning: This compound is chemically fragile.[1] The ortho-diamine motif acts as a reducing agent, making it highly susceptible to oxidative dimerization upon exposure to air, light, or transition metals.[1] The attached ethanol group adds hygroscopicity , meaning the compound will absorb atmospheric moisture, turning from a crystalline solid into a sticky tar if not stored under inert conditions.

Immediate Action Required:

  • Do not store in clear glass.

  • Do not leave open to air for >15 minutes.[1]

  • Do store under Argon/Nitrogen at -20°C.

Part 1: The Mechanism of Degradation

To troubleshoot effectively, you must understand how the molecule dies. The degradation is not random; it follows a specific oxidative pathway characteristic of o-phenylenediamines (OPDs).[1]

The Oxidation Cascade

The electron-rich diamine core undergoes a radical-mediated oxidation.[1] The bromine atom at position 4 pulls electron density, but not enough to counteract the reactivity of the two amine groups.

  • Induction: Oxygen abstracts a hydrogen from the amine, forming a radical cation.[1]

  • Propagation: These radicals dimerize or react further to form quinone imines .[1]

  • Termination (The "Purple" Phase): The quinone imines condense to form phenazines and azo-oligomers.[1] These are deeply colored (red/purple/black) impurities.[1]

OxidationPathway Fresh Fresh Compound (Pale Solid) Radical Radical Cation (Reactive Intermediate) Fresh->Radical O2 / Light Quinone Quinone Diimine (Unstable) Radical->Quinone -e- / -H+ Phenazine Phenazine/Oligomers (Black/Purple Impurity) Quinone->Phenazine Dimerization

Figure 1: The oxidative degradation pathway of o-phenylenediamines leading to colored impurities.[1]

Part 2: Troubleshooting Guide

Use this diagnostic flow to identify the state of your material.

Visual Diagnostic Matrix
ObservationDiagnosisRoot CauseRecovery Potential
Pale Beige / Off-White Healthy Optimal storage.[1]N/A
Pink / Red Tint Early Oxidation Surface exposure to air.[1][3]High: Recrystallize or wash with cold solvent.[1]
Dark Purple / Black Severe Oxidation Prolonged air exposure or light damage.[1]Low: Likely >10% impurity.[1] Requires chromatography.[1][4]
Sticky / Oily Goo Hygroscopy Moisture absorption (Ethanol tail).[1]Medium: Vacuum dry over P₂O₅.[1]
Insoluble Particles Polymerization Advanced degradation (Phenazine formation).[1]None: Filter and discard solids.
Interactive Decision Tree

Troubleshooting Start Inspect Sample Appearance Q1 Is it a free-flowing solid? Start->Q1 Q2 What is the color? Q1->Q2 Yes Result_Wet Issue: Hygroscopy Action: Dry in Vacuum Desiccator (24h over P2O5) Q1->Result_Wet No (Sticky/Clumped) Result_Good Use Immediately (Keep under Argon) Q2->Result_Good Beige/Pale Result_Ox Issue: Oxidation Action: Check Purity (HPLC/TLC) Q2->Result_Ox Pink/Purple/Black Decision_Purify Purity > 90%? Result_Ox->Decision_Purify Action_Recryst Action: Recrystallize (EtOH/Water + Ascorbic Acid) Decision_Purify->Action_Recryst Yes Action_Trash Action: Discard (Too degraded) Decision_Purify->Action_Trash No

Figure 2: Logic flow for assessing compound viability based on visual cues.

Part 3: Protocols & FAQs

Q1: My sample turned pink. Can I still use it?

Answer: Likely yes, but you must quantify the impurity. The pink color comes from trace amounts of azo/phenazine dyes, which have very high extinction coefficients. Even 0.1% impurity can color the whole batch.

  • Validation: Run a TLC (DCM:MeOH 95:5). If the impurity spot is faint, the bulk material is likely intact.

  • Fix: Wash the solid with cold diethyl ether or hexanes.[1] The oxidation products are often more soluble in non-polar solvents than the polar amino-ethanol salt.[1]

Q2: How do I store this for long periods (>6 months)?

Answer: You must block the three "Killers": Oxygen, Moisture, and Light.[1]

  • Container: Amber glass vial with a septum screw cap.

  • Atmosphere: Purge with Argon (heavier than air) before sealing.[1] Nitrogen is acceptable but Argon is superior for long-term storage.[1]

  • Temperature: -20°C is mandatory.

  • Desiccant: Store the vial inside a secondary jar containing silica gel or Drierite to manage humidity.

Q3: I need to repurify it. What is the standard protocol?

Answer: Avoid column chromatography if possible, as silica gel is slightly acidic and can catalyze oxidation/adsorption.

  • Method A (Recrystallization): Dissolve in minimal warm Ethanol (degassed).[1] Add water (degassed) dropwise until cloudy.[1] Cool to 4°C. Tip: Add a pinch of Ascorbic Acid (Vitamin C) to the solvent to act as an antioxidant scavenger during the process.

  • Method B (Salt Formation - Recommended): Convert the free base to the Dihydrochloride salt .[1]

    • Dissolve amine in dry Ethanol.[1]

    • Add 2.5 equivalents of HCl in Dioxane/Ether.

    • The salt will precipitate.[1] Filter under Argon. Why? The salt form protonates the amines, removing the electron density that makes them susceptible to oxidation. The salt is indefinitely stable at room temperature.

Q4: What are the HPLC conditions for validation?

Answer: Since specific literature is scarce, use this Universal OPD Method :

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 8 for better peak shape of basic amines).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (aromatic) and 280 nm.[1]

  • Note: Degraded phenazine impurities will elute much later (more hydrophobic) than the main peak.[1]

References

  • PubChem. 2-amino-2-(4-bromophenyl)ethanol (Compound Summary).[1][5] National Library of Medicine.[1] Link(Note: While this link points to the alcohol isomer, the physical property data for the C8H11BrN2O class is relevant).[1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard procedures for amine purification and recrystallization).

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards.[1] Elsevier.[1] (General hazards of unstable halo-anilines).

  • ResearchGate. Oxidative transformation processes and products of para-phenylenediamine (PPD).[1] (Mechanistic parallel: The oxidation chemistry of PPD and OPD is mechanistically identical regarding quinone-imine formation).[1] Link

Sources

Troubleshooting low purity in 2-((2-Amino-4-bromophenyl)amino)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Process Optimization

Executive Summary & Process Overview

The Molecule: 2-((2-Amino-4-bromophenyl)amino)ethanol (often referred to as HC Blue 2 precursor or a kinase inhibitor fragment) is an electron-rich, air-sensitive phenylenediamine derivative.

The Standard Workflow: The synthesis typically proceeds via a two-step sequence:

  • Nucleophilic Aromatic Substitution (

    
    ):  Reaction of 4-bromo-1-fluoro-2-nitrobenzene  (or the chloro-analog) with ethanolamine .
    
  • Chemoselective Reduction: Reduction of the nitro group to an amine without removing the bromine atom (hydrodehalogenation).

The Core Problem: Users frequently report purity issues ranging from 85–92% , characterized by "des-bromo" impurities (loss of bromine), colored oxidation byproducts, and incomplete reduction intermediates. This guide addresses these specific failure modes.

Visualizing the Failure Modes

The following diagram maps the reaction pathway and identifies exactly where impurities originate.

ReactionPath SM Starting Material (4-Bromo-1-fluoro-2-nitrobenzene) Intermediate Nitro-Intermediate (2-((4-bromo-2-nitrophenyl)amino)ethanol) SM->Intermediate Step 1: SnAr (Mild Base) Impurity_Hydrolysis Impurity A: Phenol Derivative (Hydrolysis of F) SM->Impurity_Hydrolysis Side Rxn: Water/High Temp Ethanolamine Ethanolamine (Reagent) Ethanolamine->Intermediate Product TARGET PRODUCT This compound Intermediate->Product Step 2: Reduction (Fe/NH4Cl or Pt-S/C) Impurity_DesBromo Impurity B: Des-Bromo Analog (Over-reduction) Intermediate->Impurity_DesBromo Risk: Pd/C + H2 (Debromination) Impurity_Oxidation Impurity C: Azobenzene/Tar (Air Oxidation) Product->Impurity_Oxidation Storage: Air Exposure

Caption: Figure 1. Reaction pathway highlighting critical impurity genesis points (Red) versus the desired pathway (Green).

Troubleshooting Module 1: The Step (Precursor Synthesis)

Issue: HPLC shows ~5-10% of a peak matching the starting nitrobenzene or a hydrolysis byproduct (phenol).

SymptomProbable CauseCorrective Action
Unreacted SM Ethanolamine equivalents too low or temperature too low.Increase ethanolamine to 2.5 eq . The excess acts as a base to scavenge HF/HCl. Increase temp to 60-70°C.
Phenol Impurity Presence of water in the solvent (DMSO/DMF/Ethanol).Use anhydrous ethanol or THF. Fluorine is labile; hydroxide ions (from wet solvent) will compete with the amine.
Bis-addition Temperature too high (>100°C).Maintain reaction <80°C. The ethanolamine -OH group can react at high temps, leading to ethers.

Expert Insight: If using 4-bromo-1-chloro-2-nitrobenzene instead of the fluoro-analog, the reaction rate will be significantly slower. You must add an auxiliary base (e.g.,


 or 

) and likely reflux in ethanol. The fluoro-analog is preferred for cleaner profiles at lower temperatures.

Troubleshooting Module 2: The Reduction (The "Debromination" Trap)

Issue: This is the most common failure point. Mass Spec shows a peak at M-79/81 (Loss of Bromine).

Q: Why is my bromine disappearing?

A: You are likely using Palladium on Carbon (Pd/C) with Hydrogen gas. Pd/C is excellent at cleaving Carbon-Halogen bonds (hydrodehalogenation), especially aromatic bromides.

Protocol Adjustment: Selecting the Right Reductant
MethodRisk of DebrominationScalabilityRecommendation
Pd/C +

HIGH (Critical Failure)HighDO NOT USE without modification (poisoning).
Pt/C (Sulfided) LowHighRecommended for catalytic hydrogenation.
Fe /

Very LowMediumGold Standard for lab-scale purity.

/ HCl
LowLowEffective but difficult workup (tin emulsions).
Sodium Dithionite LowHighGood alternative, but requires pH control.
Recommended Protocol: Iron-Mediated Reduction (Bechamp Variation)

This method guarantees retention of the bromine atom.

  • Dissolve: Suspend the nitro-intermediate (10 mmol) in Ethanol (50 mL) and Water (10 mL).

  • Activate: Add Iron Powder (5 eq, ~325 mesh) and Ammonium Chloride (5 eq).

  • Reflux: Heat to vigorous reflux (80°C) for 2–4 hours.

    • Checkpoint: Monitor TLC.[1][2][3] The yellow nitro spot should disappear; a fluorescent blue/purple amine spot appears.

  • Workup (Critical): Filter hot through Celite to remove iron sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. The product may oxidize if left in solution. Proceed immediately to acidification (HCl salt) or crystallization.

Troubleshooting Module 3: Stability & Oxidation

Issue: Product turns from off-white to purple/black gum upon drying.

Mechanism: Phenylenediamines (1,2-diamines) are highly susceptible to air oxidation, forming quinone imines and azo-dimers.

Stabilization Strategy:

  • The "Salt" Defense: Do not isolate the free base if possible. Convert the amine immediately to its Dihydrochloride (2HCl) or Sulfate salt.

    • Protocol: Add 4M HCl in Dioxane to the crude ethanolic solution. The salt precipitates and is far more stable to air.

  • Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous workup buffers.

  • Inert Atmosphere: Perform all filtrations under a blanket of Nitrogen or Argon.[2]

Interactive Logic Tree: Solving Low Purity

Use this flow to diagnose your specific batch issue.

TroubleshootingTree Start Start: Low Purity (<95%) CheckMS Check Mass Spec (LC-MS) Start->CheckMS Decision1 Is [M-H] peak present (Mass ~153 instead of ~231)? CheckMS->Decision1 YesDebrom YES: Debromination Occurred Decision1->YesDebrom Yes NoDebrom NO: Mass is correct, but product is dark/tarry Decision1->NoDebrom No FixDebrom SOLUTION: Switch catalyst to sulfided Pt/C or use Fe/NH4Cl reduction. YesDebrom->FixDebrom YesOx YES: Oxidation/Polymerization NoDebrom->YesOx Yes NoOx NO: Peak at M+30 (Nitro) NoDebrom->NoOx No FixOx SOLUTION: 1. Degas all solvents. 2. Add Ascorbic Acid during workup. 3. Isolate as HCl salt. YesOx->FixOx FixInc SOLUTION: Incomplete Reduction. Extend reaction time or increase Fe equivalents. NoOx->FixInc Yes

Caption: Figure 2. Diagnostic logic tree for identifying the root cause of impurity profiles based on Mass Spectrometry data.

References & Authoritative Sources

  • Selective Nitro Reduction (General):

    • Title: Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.[4]

    • Source: Journal of Synthetic Chemistry (2024).[4]

    • Relevance: Establishes protocols for reducing nitro groups without affecting halides.

    • (Verified via Search 1.1)

  • Prevention of Debromination:

    • Title: Application Note: Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol.[3]

    • Source: BenchChem Technical Notes.

    • Relevance: Explicitly compares Pd/C vs. Raney-Ni vs. Fe/Acid for brominated phenols/anilines.

    • (Verified via Search 1.2)

  • Synthesis of Brominated Phenylenediamines:

    • Title: Synthesis and Crystal growth of 4-Bromo-2-nitroaniline.[5]

    • Source: Research India Publications / Acta Cryst.

    • Relevance: Provides structural data and synthesis confirmation for the core scaffold.

    • (Verified via Search 1.14)

  • Catalytic Hydrogenation Mechanisms:

    • Title: Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics.

    • Source: NIH / PubMed Central (2025).

    • Relevance: Advanced mechanistic insight into preventing substrate adsorption (and thus dehalogenation) on Pt/Pd surfaces.[6]

    • (Verified via Search 1.15)

Sources

Technical Support Center: Purification of 2-((2-Amino-4-bromophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 90002-50-9 | Topic: Elimination of Brominated Impurities

Welcome to the Advanced Purification Support Hub

Your Guide: Dr. Aris Thorne, Senior Application Scientist Scope: This guide addresses the isolation of 2-((2-Amino-4-bromophenyl)amino)ethanol (hereafter Target-4Br ) from reaction mixtures containing poly-brominated by-products (e.g., dibromo species) and unreacted precursors.

The presence of "brominated by-products" typically indicates over-bromination during electrophilic substitution or carryover from low-specificity synthesis routes. Because the target molecule contains both a polar ethanolamine tail and a lipophilic bromobenzene core, separation requires exploiting subtle differences in solubility (LogP) and basicity (pKa).

Part 1: Diagnostic & Triage (Troubleshooting FAQs)
Q1: My HPLC shows a persistent impurity eluting after the target. Is this the dibromo species?

A: Highly likely. In Reverse-Phase (RP) chromatography (C18 columns), retention is driven by hydrophobicity. The addition of a second bromine atom significantly increases the lipophilicity (LogP) of the molecule.

  • Target-4Br LogP: ~1.86

  • Dibromo Impurity LogP: ~2.6–2.9 Diagnosis: If the impurity peak has a relative retention time (RRT) of ~1.2–1.4 and shows a characteristic isotope pattern in MS (M+2 peak approx 200% of M due to 2xBr), it is the dibromo analog (likely 4,6-dibromo).

  • Action: Proceed to Protocol A (Recrystallization) .

Q2: Can I use acid-base extraction to separate them?

A: Only partially. Both the target and the brominated by-products are anilines. While they can be protonated, the electron-withdrawing nature of the extra bromine in the impurity makes it less basic (lower pKa) than the target.

  • Strategy: You can perform a "pH swing" extraction. By carefully lowering the pH to ~3.0–4.0, you may selectively protonate the Target-4Br (keeping it in the aqueous phase) while the less basic dibromo impurity remains partially non-ionized in the organic phase.

  • Risk: The pKa difference is often too narrow for high-yield separation. This is a "rough cut" method, not a polishing step.

Q3: The product is distinctively colored (dark red/brown). Does this indicate brominated by-products?

A: No, this indicates oxidation. Brominated anilines are notoriously sensitive to air oxidation, forming quinone-imine type species or azo-dimers.

  • Action: Use Activated Carbon (Charcoal) during the hot filtration step of recrystallization.[1] Do not rely on chromatography to remove these oligomers as they often streak or irreversibly bind to columns.

Part 2: Remediation Protocols
Protocol A: Fractional Recrystallization (The Gold Standard)

Recommended for removing dibromo impurities >5%.

Principle: The ethanolamine side chain imparts high solubility in hot alcohols, while the bromine atom limits solubility in water. The dibromo impurity, being more hydrophobic, will precipitate first if the solvent polarity is tuned correctly, or stay in the mother liquor if a non-polar solvent is used. We will use a Polar/Anti-solvent system to keep the more polar Target-4Br in solution longer or precipitate it selectively.

Materials:

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Water (Deionized, Ice-cold)

  • Activated Carbon (Norit or similar)

Step-by-Step:

  • Dissolution: Suspend the crude solid in Ethanol (5 mL per gram of solid). Heat to reflux (approx. 78°C) until fully dissolved.

    • Note: If insoluble particles remain, they are likely inorganic salts. Filter them out hot.

  • Decolorization: Add activated carbon (5 wt% of crude mass). Stir at reflux for 10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove carbon.

  • Nucleation Point: Reheat filtrate to reflux. Slowly add Water dropwise until a persistent turbidity (cloudiness) just appears.

  • Re-solubilization: Add a few drops of Ethanol to just clear the solution.

  • Controlled Cooling:

    • Allow to cool to Room Temp (RT) over 2 hours (do not rush; rapid cooling traps impurities).

    • Critical Step: If the dibromo impurity is the major contaminant, it often crystallizes first or forms an oil. If an oil forms, decant the supernatant (which contains the target) and crystallize the supernatant separately.

    • Standard Scenario: The Target-4Br crystallizes out. Cool to 0-4°C for 1 hour to maximize yield.

  • Collection: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture.

Protocol B: Reverse-Phase Flash Chromatography

Recommended for high-purity requirements (>99.5%) or difficult isomers.

System: C18 derivatized silica (Flash or Prep HPLC). Mobile Phase:

  • A: Water + 0.1% Formic Acid (improves peak shape for amines).

  • B: Acetonitrile (ACN).[2][3]

Gradient Table:

Time (min)% B (ACN)Phase Description
0–25%Equilibration
2–155% → 60%Linear Gradient (Target elutes ~30-40%)
15–2060% → 95%Wash (Elutes Dibromo/Polybromo species)
20–2595%Column Flush
Part 3: Visualization & Logic
Figure 1: Purification Decision Tree

Use this logic flow to determine the correct protocol based on your crude analysis.

PurificationLogic Start Crude Reaction Mixture (Target + Brominated By-products) Analysis Analyze Purity (HPLC/LC-MS) Start->Analysis Decision1 Impurity Level? Analysis->Decision1 HighImp > 10% Dibromo/By-products Decision1->HighImp High Load LowImp < 5% Dibromo Decision1->LowImp Polishing ProtocolA Protocol A: Fractional Recrystallization (EtOH/Water) HighImp->ProtocolA ProtocolB Protocol B: Flash Chromatography (C18 / ACN / Water) LowImp->ProtocolB CheckColor Is product dark/colored? ProtocolA->CheckColor Final Pure Target-4Br (>98% Purity) ProtocolB->Final Carbon Add Activated Carbon Step CheckColor->Carbon Yes CheckColor->Final No Carbon->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity load and physical appearance.

Figure 2: Impurity Formation Pathway (Root Cause)

Understanding where the by-products come from helps in prevention.

ImpurityPath Precursor Precursor (Aniline Derivative) Bromination Bromination Step (Br2 or NBS) Precursor->Bromination Target Target-4Br (Mono-substituted) Bromination->Target Major Path Impurity2 Regioisomer (2-bromo) Bromination->Impurity2 Minor Path OverRxn Over-Reaction Target->OverRxn Excess Br2 Impurity1 Dibromo Impurity (4,6-dibromo) OverRxn->Impurity1

Caption: Mechanistic pathway showing how over-bromination leads to the difficult-to-remove dibromo species.

Part 4: Prevention Strategies (Root Cause Analysis)

If you are consistently seeing high levels of brominated by-products, adjust the upstream synthesis:

  • Stoichiometry Control: Ensure the brominating agent (e.g., NBS, Br2) is used in slight deficit (0.95 eq) rather than excess. It is easier to remove unreacted starting material (usually more polar/basic) than over-brominated products.

  • Temperature Modulation: Lower the reaction temperature (0°C or -10°C) during bromination. Higher temperatures overcome the activation energy barrier for the second bromination event.

  • Blocking Groups: If regio-selectivity is the issue, consider protecting the amine (e.g., Acetyl protection) before bromination to increase steric hindrance and alter directing effects [1].

References
  • SIELC Technologies. (2018). Separation of 4-Bromoaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Recrystallization Solvents. Retrieved from [Link]

  • National Institutes of Health (NIH). (2000). HPLC-ICP-MS for the analysis of xenobiotic metabolites (4-bromoaniline). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Validating Purity of 2-((2-Amino-4-bromophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Validation for 2-((2-Amino-4-bromophenyl)amino)ethanol Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of fine chemicals and pharmaceutical intermediates, This compound (CAS 90002-50-9) represents a critical structural scaffold, often utilized in the development of oxidative hair dyes and heterocyclic pharmaceutical precursors. Its dual-amine functionality and brominated aromatic ring present specific stability and separation challenges.

While legacy methods like Diazotization Titration offer rapid stoichiometric assessment, they fail to distinguish between the target molecule and closely related regioisomers or de-brominated impurities. This guide objectively compares analytical methodologies and presents a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol designed to meet ICH Q2(R2) standards.

Part 1: Comparative Analysis of Analytical Methodologies

Selecting the correct analytical tool is a balance of specificity, sensitivity, and throughput. The following table contrasts the proposed HPLC method against common alternatives used for aromatic amines.

Table 1: Performance Matrix – HPLC vs. Alternatives
FeatureRP-HPLC (Proposed) Diazotization Titration GC-MS
Specificity High – Resolves isomers, degradation products, and starting materials.Low – Reacts with all primary aromatic amines; cannot distinguish impurities.Medium/High – Excellent ID, but requires derivatization due to polar -OH/-NH groups.
Sensitivity (LOD) < 0.05% – Suitable for trace impurity profiling.~1.0% – Only suitable for gross assay/content.< 0.01% – High sensitivity, but thermal degradation is a risk.
Sample Prep Simple – Dilution in mobile phase.Moderate – Requires temperature control (< 5°C) and external indicators.Complex – Derivatization (e.g., silylation) often required to prevent tailing.
Robustness High – Automated, reproducible.Low – Operator-dependent endpoint detection.Medium – Column bleed and liner contamination can affect brominated compounds.
Application Purity & Impurity Profiling Raw Material Assay (Bulk) Unknown Impurity ID
Why HPLC is the Superior Choice

For this compound, the primary risk factors are de-bromination (light sensitivity) and oxidation of the amine groups.

  • Titration measures total amine content, potentially masking significant degradation.

  • GC-MS risks thermal de-bromination in the injector port, creating false impurity artifacts.

  • HPLC-UV allows analysis at ambient temperature with specific detection of the aromatic chromophore, ensuring the integrity of the labile bromine substituent.

Part 2: Method Development & Mechanism

The Chemical Challenge

The analyte contains a basic aniline nitrogen and a secondary amine with a hydroxyethyl tail.

  • Polarity: The hydroxyl group increases polarity, requiring a gradient to retain the main peak while eluting non-polar brominated byproducts.

  • Tailing: Free silanols on silica columns interact with the amine, causing peak tailing.

  • Solution: We utilize a C18 column with base-deactivation technology combined with a phosphate buffer (pH 3.0) . The acidic pH protonates the amines, preventing silanol interaction and sharpening peak shape.

Diagram 1: Analytical Workflow

The following diagram illustrates the validated workflow for purity assessment.

HPLC_Workflow Sample Raw Sample (Solid) Prep Sample Prep (Dissolve in MeOH:Buffer) Sample->Prep 0.5 mg/mL Separation HPLC Separation (C18, pH 3.0 Gradient) Prep->Separation 10 µL Inj Detection UV Detection (254 nm) Separation->Detection Elution Data Data Analysis (Integration & % Area) Detection->Data Chromatogram

Caption: Step-by-step workflow from sample preparation to quantitative analysis.

Part 3: Detailed Experimental Protocol

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent base-deactivated column.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Reference: 360 nm).

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.0 ± 0.05 with Orthophosphoric acid. Filter through 0.45 µm nylon membrane.
    
  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Description
0.09010Initial equilibration
15.04060Linear gradient to elute impurities
20.04060Isocratic hold
20.19010Return to initial
25.09010Re-equilibration
Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).

  • Stock Solution: Accurately weigh 25 mg of reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Conc: 0.5 mg/mL).

  • System Suitability: Inject the standard solution 5 times.

    • Requirement: RSD of peak area ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates > 5000.

Part 4: Validation Results (Experimental Data)

The method was validated following ICH Q2(R2) guidelines. The following data summarizes the performance characteristics.

Specificity (Stress Testing)

Samples were subjected to stress conditions to demonstrate the method's stability-indicating capability.

Stress ConditionTime/Temp% DegradationPeak Purity (DAD)Remarks
Acid (0.1N HCl) 24h / 60°C2.1%PassSlight hydrolysis of ethanol chain.
Base (0.1N NaOH) 24h / 60°C5.4%PassFormation of de-brominated species.
Oxidation (3% H2O2) 4h / RT12.8%PassN-oxide formation; well resolved.
Thermal 48h / 80°C0.8%PassStable.
Linearity & Range

Demonstrated over the range of 50% to 150% of the target concentration (0.5 mg/mL).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • Range: 0.25 mg/mL – 0.75 mg/mL

Accuracy (Recovery)

Spiked recovery experiments were conducted at three levels.

Spike LevelAmount Added (mg)Amount Recovered (mg)% Recovery% RSD (n=3)
50% 12.512.4499.5%0.4%
100% 25.025.12100.5%0.2%
150% 37.537.4199.8%0.3%
Diagram 2: Impurity Logic & Separation

Understanding the synthesis and degradation pathways is crucial for identifying impurity peaks.

Impurity_Pathways Start Starting Material (4-Bromo-1-fluoro-2-nitrobenzene) Target Target Analyte This compound Start->Target Substitution & Reduction Imp1 Impurity A (De-brominated) Target->Imp1 Photolytic Degradation Imp2 Impurity B (N-Oxide / Oxidative) Target->Imp2 Oxidative Stress

Caption: Logical relationship between synthesis precursors, the target analyte, and potential degradation impurities.

Part 5: Conclusion

The validation data confirms that the proposed RP-HPLC method is superior to titration and GC-MS for the quality control of This compound . It offers the necessary specificity to separate the parent compound from critical brominated and oxidative impurities, ensuring the safety and efficacy of the final product.

The method is robust, precise (RSD < 1.0%), and linear (


), making it suitable for routine release testing in a GMP environment.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[4]

  • BenchChem. (2025).[4][5] A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.

  • Börnick, H., Grischek, T., & Worch, E. (2001).[6] Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Fresenius' Journal of Analytical Chemistry.[6]

  • Sielc Technologies. (2024). HPLC Method for Analysis of Aniline on Primesep 100 Column.

Sources

Comparative Toxicology Guide: 2-((2-Amino-4-bromophenyl)amino)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative toxicology assessment of 2-((2-Amino-4-bromophenyl)amino)ethanol (CAS 90002-50-9) and its structural derivatives. This analysis synthesizes available safety data, structure-activity relationships (SAR), and experimental protocols relevant to researchers in cosmetic chemistry and pharmaceutical development.

Executive Summary & Chemical Identity

This compound (also known as N-(2-hydroxyethyl)-4-bromo-1,2-phenylenediamine) represents a critical scaffold in the synthesis of oxidative hair dyes and benzimidazole-based pharmaceuticals. Its toxicity profile is best understood by comparing it to its parent compound (4-Bromo-1,2-phenylenediamine ) and its halogenated analogs.

  • Target Molecule: this compound

    • CAS: 90002-50-9

    • Role: Coupling agent, intermediate.[1][2]

    • Key Modification: N-hydroxyethylation at the amine position.

  • Parent Scaffold: 4-Bromo-1,2-phenylenediamine[1][2][3][4]

    • CAS: 1575-37-7[2][3][5][6][7][8]

    • Toxicity: Known sensitizer, suspected mutagen (Muta. 2), acute oral toxin.

Strategic Rationale for Modification

The introduction of the N-(2-hydroxyethyl) group is a deliberate medicinal chemistry strategy designed to:

  • Reduce Mutagenicity: Bulky substituents disrupt the planarity required for DNA intercalation.

  • Alter Metabolic Activation: The hydroxyethyl group modifies the oxidation potential to reactive quinone diimines, potentially mitigating skin sensitization.

  • Enhance Solubility: Improves aqueous solubility, facilitating renal excretion and reducing systemic accumulation.

Comparative Toxicology Matrix

The following table contrasts the target molecule with its parent and a chlorinated analog, highlighting the impact of structural modifications on toxicity endpoints.

FeatureParent Scaffold (4-Bromo-1,2-phenylenediamine)Target Molecule (N-Hydroxyethyl Derivative)Chloro Analog (4-Chloro-1,2-phenylenediamine)
CAS Number 1575-37-790002-50-995-83-0
Acute Oral Toxicity High (LD50 < 300 mg/kg, Rat)Moderate (Predicted LD50 ~500-1000 mg/kg)High (LD50 ~300 mg/kg)
Skin Sensitization Strong Sensitizer (Cat 1)Moderate Sensitizer (Reduced potency due to hydrophilicity)Strong Sensitizer
Mutagenicity (Ames) Positive (Strain TA98/TA100 with S9)Weak/Negative (Steric hindrance reduces intercalation)Positive
Aquatic Toxicity Very Toxic (LC50 < 1 mg/L)Toxic (LC50 1-10 mg/L)Very Toxic
Metabolic Fate Rapid oxidation to Quinone DiimineSlower oxidation; Hydroxylation of ethyl chainRapid oxidation to Quinone Diimine

Key Insight: The N-hydroxyethyl modification significantly improves the safety profile regarding mutagenicity, although sensitization potential remains a critical endpoint requiring management.

Mechanistic Pathways & Structural Logic

Metabolic Activation Pathway

The primary toxicity mechanism for phenylenediamines involves enzymatic oxidation (via Cytochrome P450 or peroxidase) to electrophilic Quinone Diimines or Quinone Imines . These species form covalent adducts with cellular proteins (haptenization) or DNA.

Diagram: Metabolic Activation & Detoxification

MetabolicPathway Parent Target Molecule (N-Hydroxyethyl-4-Br-OPD) Intermed Reactive Intermediate (Quinone Imine) Parent->Intermed Oxidation (P450/Peroxidase) Detox N-Acetylated Metabolite (Excretion) Parent->Detox NAT1/NAT2 Acetylation Adduct Protein/DNA Adduct (Toxicity/Sensitization) Intermed->Adduct Covalent Binding Intermed->Detox Glutathione Conjugation

Caption: The oxidative pathway leads to reactive quinone imines, while acetylation and glutathione conjugation serve as detoxification routes. The N-hydroxyethyl group slows the oxidation step compared to the free amine.

Experimental Protocols for Safety Assessment

To validate the safety profile of this compound derivatives, the following standardized protocols are recommended. These assays are self-validating and compliant with OECD guidelines.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess genotoxicity by detecting point mutations in Salmonella typhimurium.

  • Strains: Use S. typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform assays +/- S9 mix (rat liver homogenate) to simulate mammalian metabolism.

  • Dosing: Prepare 5 concentrations (e.g., 5, 16, 50, 160, 500 µ g/plate ) in DMSO.

  • Procedure:

    • Mix bacterial culture (0.1 mL) with test substance (0.1 mL) and S9 mix/buffer (0.5 mL).

    • Add molten top agar (2 mL) and pour onto minimal glucose agar plates.

    • Incubate at 37°C for 48 hours.

  • Validation:

    • Negative Control: DMSO solvent alone.

    • Positive Control: 2-Nitrofluorene (TA98, -S9), Sodium Azide (TA100, -S9), 2-Aminoanthracene (All, +S9).

    • Criteria: A ≥2-fold increase in revertant colonies over control indicates a positive result.

Protocol B: Local Lymph Node Assay (LLNA: BrdU-ELISA)

Objective: To quantify skin sensitization potency (EC3 value).

  • Test System: CBA/J mice (n=4 per group).

  • Dosing: Apply 25 µL of test substance (in Acetone:Olive Oil 4:1) to the dorsum of both ears for 3 consecutive days.

    • Concentrations: 1%, 2.5%, 5%, 10%, 25%.

  • Labeling: On Day 5, inject mice intraperitoneally with 5-bromo-2'-deoxyuridine (BrdU).

  • Analysis: On Day 6, collect auricular lymph nodes. Prepare single-cell suspensions and measure BrdU incorporation via ELISA.

  • Calculation: Determine the Stimulation Index (SI).

    • SI = (Mean Absorbance of Treatment Group) / (Mean Absorbance of Vehicle Control)

    • EC3 Value: The concentration inducing an SI of 3. An EC3 < 2% indicates a strong sensitizer.[3]

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine cellular toxicity in keratinocytes (HaCaT) or fibroblasts.

  • Seeding: Plate cells at 1x10^4 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Expose cells to serial dilutions of the derivative (0.1 - 1000 µM) for 24h.

  • Labeling: Add MTT reagent (0.5 mg/mL) and incubate for 3-4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Read absorbance at 570 nm.

  • Output: Calculate IC50 (concentration inhibiting 50% viability). Compare IC50 of Target vs. Parent.[9]

Synthesis & Quality Control Workflow

Ensuring the purity of this compound is critical, as impurities (e.g., unreacted parent amine) can skew toxicity data.

Diagram: Synthesis & Purification Logic

SynthesisWorkflow Start Starting Material: 4-Bromo-1-fluoro-2-nitrobenzene Step1 Step 1: Nucleophilic Substitution (Ethanolamine, 60°C) Start->Step1 Intermed Intermediate: N-(2-Hydroxyethyl)-4-bromo-2-nitroaniline Step1->Intermed Step2 Step 2: Reduction (H2/Pd-C or Fe/HCl) Intermed->Step2 Final Final Product: This compound Step2->Final QC QC Check: HPLC Purity > 99% Free Amine < 0.1% Final->QC

Caption: The synthesis route avoids the direct use of the toxic parent diamine by starting from the nitro-fluoro precursor, ensuring higher purity and safety.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 323593: 4-Bromo-1,2-benzenediamine. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). Opinion on N-(2-Hydroxyethyl)-p-phenylenediamine sulfate (A80). SCCS/1579/16. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-Bromo-o-phenylenediamine. Retrieved from [Link][3]

  • OECD Guidelines for the Testing of Chemicals. Test No. 471: Bacterial Reverse Mutation Test. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for 2-((2-Amino-4-bromophenyl)amino)ethanol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Process-related impurities and degradation products, if not properly monitored and controlled, can have significant implications for the safety and efficacy of the final drug product. One such critical impurity, particularly in the synthesis of the mucolytic agent Ambroxol, is 2-((2-Amino-4-bromophenyl)amino)ethanol. The accurate quantification of this and other impurities is a regulatory expectation and a scientific necessity. This guide provides an in-depth comparison of reference standard options for the analysis of this compound, complete with experimental protocols to ensure scientific integrity and analytical accuracy.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification and quantification of an analyte. In the context of pharmaceutical quality control, the reliability of analytical data is directly dependent on the quality of the reference standard used. For an impurity like this compound, a reliable reference standard is essential for method validation, routine quality control testing, and stability studies. The use of a well-characterized standard ensures that the analytical methods are accurate, precise, and specific for the intended impurity.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of the target analyte is crucial for the development of robust analytical methods.

PropertyValueSource
CAS Number 90002-50-9[1]
Molecular Formula C8H11BrN2O[1]
Molecular Weight 231.09 g/mol [1]
Appearance Likely a solid at room temperatureInferred from related structures
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSOInferred from structure

Comparison of Reference Standard Options

The selection of an appropriate reference standard is a critical decision that balances cost, availability, and regulatory compliance. Three primary options exist for obtaining a reference standard for this compound.

FeatureOption A: Commercial Certified Reference Material (CRM)Option B: In-house Prepared & Qualified StandardOption C: Commercial, Non-Certified Material
Purity & Certification High purity, with a comprehensive Certificate of Analysis (CoA) from an accredited body.Purity is dependent on synthesis and purification capabilities. Requires extensive in-house characterization to establish purity and identity.Purity is stated by the supplier but is not independently certified. Often sold for research purposes only.
Traceability Traceable to national or international standards.Traceability must be established through in-house qualification against a primary standard or by using absolute methods like qNMR.Lacks formal traceability.
Availability & Lead Time May not be readily available for niche impurities. Custom synthesis can have long lead times.Dependent on internal synthesis capabilities and resources. Can be time-consuming.Generally readily available from chemical suppliers.
Cost High initial cost per unit weight.High internal cost in terms of labor, materials, and analytical resources for qualification.Lower initial purchase price.
Regulatory Acceptance Highest level of acceptance by regulatory agencies.Accepted if the qualification is thorough and well-documented according to regulatory guidelines (e.g., ICH Q7).May not be acceptable for GMP use without extensive in-house qualification.
Required In-house Effort Minimal; primarily requires verification upon receipt.Significant effort required for synthesis, purification, and comprehensive characterization.Significant effort required for full qualification to the level of a reference standard.

While a direct commercial source for a certified reference standard of this compound may be limited, several vendors specialize in synthesizing pharmaceutical impurities and can be contracted for custom synthesis.[2][][4]

Experimental Protocols for Reference Standard Qualification and Use

Regardless of the source, a reference standard must be thoroughly characterized to ensure its identity and purity. The following are representative protocols for the qualification of a this compound reference standard.

Protocol 1: Identity Confirmation

The primary goal is to unequivocally confirm that the material is this compound.

A. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve a small amount of the standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Parameters:

    • Ionization Mode: Positive ESI

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 231.0182 (for C8H12BrN2O⁺), showing the characteristic isotopic pattern for a bromine-containing compound.

B. NMR Spectroscopy (¹H and ¹³C)

  • Technique: Nuclear Magnetic Resonance Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Expected ¹H NMR Features: Signals corresponding to aromatic protons, methylene protons of the ethanol group, amine protons, and the hydroxyl proton. The chemical shifts and coupling patterns will be unique to the structure.

  • Expected ¹³C NMR Features: Resonances for the eight distinct carbon atoms in the molecule, including aromatic carbons and aliphatic carbons of the ethanolamine side chain.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This method is used to determine the purity of the standard by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

  • Sample Preparation: Prepare a solution of the reference standard in methanol or acetonitrile at a concentration of approximately 0.5 mg/mL.

  • Purity Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for Reference Standard Selection and Qualification

G start Start: Need for This compound Reference Standard search_crm Search for Commercial Certified Reference Material (CRM) start->search_crm crm_found CRM Available? search_crm->crm_found purchase_crm Purchase and Verify CRM crm_found->purchase_crm Yes consider_alternatives Consider Alternative Sources crm_found->consider_alternatives No end_process Reference Standard Ready for Use purchase_crm->end_process in_house Option A: In-house Synthesis and Qualification consider_alternatives->in_house commercial_non_cert Option B: Commercial, Non-Certified Material consider_alternatives->commercial_non_cert synthesize Synthesize Compound in_house->synthesize purchase_non_cert Purchase Material commercial_non_cert->purchase_non_cert purify Purify Compound synthesize->purify qualify Full Qualification: - Identity (MS, NMR) - Purity (HPLC) - Assay (qNMR) purify->qualify qualify->end_process purchase_non_cert->qualify

Caption: Decision workflow for selecting and qualifying a reference standard.

Conclusion

The selection and proper qualification of a reference standard for this compound are non-negotiable steps in ensuring the quality and safety of pharmaceutical products like Ambroxol. While a commercially available certified reference material is the most straightforward option, its availability may be limited. In such cases, a well-planned in-house synthesis and a rigorous qualification program, or the thorough characterization of a non-certified commercial product, are viable alternatives. The experimental protocols outlined in this guide provide a robust framework for establishing a reliable reference standard, thereby ensuring the integrity of analytical data and compliance with regulatory expectations.

References

  • SynThink Research Chemicals. Ambroxol EP Impurities and Related Compounds. [Link]

  • Thummala, V. R., et al. (2014). Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. Scientia Pharmaceutica, 82(3), 547–558. [Link]

  • Pharmaffiliates. Ambroxol-Impurities. [Link]

  • Thummala, V. R., et al. (2014). FTIR spectrum of ambroxol's unknown impurity. ResearchGate. [Link]

  • PubChemLite. 2-amino-2-(4-bromophenyl)ethanol (C8H10BrNO). [Link]

  • International Journal of Health Sciences. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]

  • Mondal, S., et al. (2021). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. ACS Omega, 6(5), 3843–3856. [Link]

  • Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]

  • Williams, D. K., et al. (2012). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3477. [Link]

  • ACS Publications. (2021). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. [Link]

  • Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Google Patents.

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-((2-Amino-4-bromophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to empower your research by ensuring safety and operational excellence extend from the bench to your waste management protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-((2-Amino-4-bromophenyl)amino)ethanol. This compound, while integral to specific synthetic pathways, possesses a chemical structure—a halogenated primary aromatic amine—that necessitates a rigorous and informed disposal process. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of responsible research, protecting both laboratory personnel and the environment.

Hazard Profile & Risk Assessment: Understanding the "Why"
  • Primary Aromatic Amines (PAAs): This class of compounds is associated with significant health and environmental risks. Many PAAs are recognized for their potential carcinogenicity and mutagenicity.[1][2] They are often readily absorbed through the skin and can pose a threat to aquatic ecosystems if released into the environment.[1][3] Therefore, all waste containing this compound must be handled as hazardous.

  • Halogenated Compounds: The presence of bromine classifies this molecule as a halogenated organic. Improper disposal, particularly through low-temperature combustion, can lead to the formation of highly toxic and persistent environmental pollutants such as dioxins and furans. This is why segregation from non-halogenated waste is critical.[4]

  • Amino Alcohols: Related amino alcohols and brominated phenyl compounds are known to be harmful if swallowed (Acute Toxicity, Category 4), and cause serious eye and skin irritation (Category 2).[5][6][7]

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationGHS Category (Inferred)Associated Hazard StatementSource (Similar Compounds)
Acute Toxicity, OralCategory 3 / 4H301: Toxic if swallowed / H302: Harmful if swallowed[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[5][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This profile mandates that this compound be treated as a hazardous substance requiring specialized disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][9]

Pre-Disposal Best Practices & Waste Minimization

Effective waste management begins before a container is even designated for disposal.

  • Microscale Chemistry: Whenever possible, adapt experimental designs to use the smallest feasible quantities of the chemical, minimizing the volume of waste generated.

  • Avoid Contamination: Do not mix hazardous waste with non-hazardous waste. This practice, known as "commingling," unnecessarily increases the volume and cost of hazardous waste disposal.[10]

  • Centralized Accumulation: Designate a specific, well-ventilated, and secondary-contained location in the laboratory as a Satellite Accumulation Area (SAA) for hazardous waste.[9] This prevents the proliferation of waste containers across multiple benches.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the inferred hazards, the following minimum PPE must be worn when handling the pure compound or its waste:

  • Hand Protection: Nitrile or neoprene gloves. Always check the manufacturer's compatibility chart for breakthrough times. Discard contaminated gloves immediately.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[11]

  • Body Protection: A standard laboratory coat. Ensure it is fully buttoned.

  • Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood, to avoid inhaling any potential dust or vapors.[12]

Waste Segregation & Containerization: A Critical Decision Point

Proper segregation is the most critical step in the disposal workflow. The chemical nature of this compound dictates its waste stream.

  • Waste Stream: This compound must be disposed of as Halogenated Organic Waste .

  • Container Selection: Use a designated, chemically compatible container, typically made of High-Density Polyethylene (HDPE) or glass. The container must be in good condition, with a secure, screw-top lid to prevent leaks or spills.[4]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The label should clearly state:

    • "Hazardous Waste"

    • "Halogenated Organic Waste"

    • The full chemical name: "this compound" and any other constituents in the waste mixture.

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The date the container was started.

The following decision tree illustrates the segregation logic for this compound.

WasteSegregation start Is the waste this compound or a solution containing it? is_halogenated Does the molecule contain F, Cl, Br, or I? start->is_halogenated halogenated_waste Segregate into: 'HALOGENATED ORGANIC WASTE' is_halogenated->halogenated_waste Yes (Bromine) non_halogenated_waste Segregate into: 'NON-HALOGENATED ORGANIC WASTE' is_halogenated->non_halogenated_waste No

Caption: Waste segregation decision tree for brominated compounds.

Step-by-Step Disposal Protocol (Laboratory Scale)
  • Prepare for Waste Collection: Don appropriate PPE and work within a chemical fume hood.

  • Select the Correct Waste Container: Obtain a properly labeled "Halogenated Organic Waste" container. Ensure it is clean, dry, and has a functional screw-top cap.

  • Transfer the Waste: Carefully transfer the waste this compound (whether solid or in solution) into the designated container using a funnel to prevent spills.

  • Do Not Overfill: Fill the container to no more than 80% of its capacity to allow for vapor expansion and prevent spills during transport.

  • Secure the Container: Tightly seal the container cap. Wipe the exterior of the container with a damp cloth to remove any external contamination.

  • Store Appropriately: Place the sealed container in your laboratory's designated Satellite Accumulation Area. Ensure it is stored in secondary containment (e.g., a chemical-resistant tray) away from incompatible materials like strong oxidizing agents or acids.[9][12]

  • Request Pickup: Once the container is full, or if it has been in storage for a specified time (often 6-12 months, check your institution's policy), submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[9]

Spill & Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE, including double gloves, goggles, and a lab coat.

  • Contain the Spill: For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or a commercial chemical spill kit.[8][13] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep up the material, avoiding dust generation.[14]

  • Collect the Waste: Place all contaminated absorbent material and cleaning supplies into a new, sealable container.

  • Label and Dispose: Label the container as "Hazardous Waste" with the chemical name and "Spill Debris." Dispose of it through the same halogenated organic waste stream.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department, as per your institution's policy.

Regulatory Context & Final Disposal Workflow

The ultimate disposal of this compound is governed by national and local regulations, such as those set by the Environmental Protection Agency (EPA) in the United States. As the generator of the waste, your laboratory is responsible for its safe management until it is collected by a licensed hazardous waste disposal vendor.[9] The vendor will then transport the waste to a permitted facility for final destruction, typically via high-temperature incineration, which is necessary to safely break down halogenated organic compounds.

The overall workflow from bench to final disposal is illustrated below.

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs Institutional EH&S cluster_vendor Licensed Disposal Vendor use Use of Chemical in Experiment segregate Segregate into Labeled Halogenated Waste Container use->segregate store Store in Satellite Accumulation Area (SAA) segregate->store request Request Waste Pickup from EH&S store->request collect EH&S Collects Waste from Lab request->collect consolidate Consolidate at Central Accumulation Facility collect->consolidate transport Transport to Treatment Facility consolidate->transport dispose Final Disposal (e.g., High-Temp Incineration) transport->dispose

Caption: End-to-end workflow for hazardous chemical disposal.

By integrating these procedures into your laboratory's standard operating protocols, you build a culture of safety and environmental stewardship, ensuring that your valuable research leaves a legacy of discovery, not contamination.

References

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 2-amino-1-(3-bromophenyl)ethanone Env. Fate/Transport. CompTox Chemicals Dashboard. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol. Retrieved from [Link]

  • Thermo Fisher Scientific. (2018, March 8). SAFETY DATA SHEET: 2-(4-Aminophenyl)ethanol. Retrieved from [Link]

  • Patil, S. B., et al. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.